Fluoromethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
fluoromethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO/c2-1-3/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXXXHAQBWSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592010 | |
| Record name | Fluoromethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.032 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-03-1 | |
| Record name | Methanol, fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoromethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluoromethanol: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethanol (CH₂FOH) is the simplest fluorinated alcohol and a molecule of significant interest in medicinal chemistry and materials science. The introduction of a fluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the practical application of this compound is severely hampered by its inherent instability. Under standard conditions, it readily decomposes into formaldehyde and hydrogen fluoride. This technical guide provides an in-depth overview of the current knowledge on the synthesis, purification, and characterization of this challenging yet valuable compound.
Synthesis of this compound
The synthesis of this compound is a significant challenge due to its thermal lability. The primary strategies employed are direct fluorination of methanol and in situ generation from precursors. Early attempts at synthesis reported low yields and were unable to isolate the pure compound.
Historical Synthesis Attempts
| Precursor | Method | Reported Yield | Limitations |
| Ethyl fluoroformate | Hydrolysis | Trace amounts | Rapid decomposition at room temperature |
| Paraformaldehyde + HF | Equilibrium formation | 25–30% in solution | Isolation not achieved |
Modern Synthetic Approaches
1. Direct Fluorination of Methanol:
This approach involves the direct reaction of methanol with a fluorinating agent.
-
Reagents: Elemental fluorine (F₂), hydrogen fluoride (HF).
-
Challenges:
-
Over-fluorination: The high reactivity of fluorinating agents can lead to the formation of di- and trifluorinated products.
-
Decomposition: The reaction conditions can promote the decomposition of this compound.
-
Reaction Control: The high reactivity of agents like F₂ makes it difficult to control the reaction to favor monofluorination.
-
-
Methodology: A stream of the fluorinating agent, diluted with an inert gas, is passed through a solution of methanol in a suitable solvent at low temperatures. Catalysts may be employed to improve selectivity. The product is trapped at cryogenic temperatures. Due to the extreme reactivity and hazards associated with elemental fluorine, this method requires specialized equipment and expertise.
2. In Situ Generation:
Given the instability of this compound, a common strategy is to generate it in the reaction mixture and have it react immediately with a substrate without isolation.
-
Methodology: A stable precursor that can release this compound under specific conditions is used. For example, a protected form of this compound could be deprotected in the presence of the target molecule. Another approach is the controlled hydrolysis of a suitable fluoroformate ester.
Purification of this compound
The purification of this compound is exceptionally challenging and is the primary bottleneck in its practical use. Its high volatility and propensity to decompose necessitate specialized, low-temperature techniques.
Cryogenic Techniques
-
Cryogenic Distillation: This technique involves the fractional distillation of the crude reaction mixture at very low temperatures and under high vacuum. The apparatus for such a separation is complex, requiring precise temperature control and efficient vacuum systems to prevent decomposition.
-
Cryogenic Trapping: The volatile this compound can be separated from less volatile components by passing the reaction mixture through a series of cold traps, each maintained at a specific low temperature.
The general workflow for the synthesis and purification of a thermally labile compound like this compound is depicted below.
Caption: General workflow for this compound synthesis and purification.
Characterization of this compound
Due to its instability, the characterization of this compound must be performed at low temperatures.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹⁹F NMR | -CH₂F | -160 to -220 ppm | Expected to be a triplet due to coupling with the adjacent two protons. |
| ¹H NMR | -CH₂ F | 4.5 - 5.5 ppm | Expected to be a doublet of triplets due to coupling to both the fluorine and the hydroxyl proton. |
| ¹H NMR | -OH | Variable | Chemical shift is dependent on solvent and concentration. |
| IR Spectroscopy | C-F stretch | 1000 - 1100 cm⁻¹ | |
| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ | Broad peak characteristic of hydrogen bonding. |
To stabilize the molecule for analysis, it can be protonated in a superacidic medium (e.g., HSO₃F-SbF₅) at temperatures as low as -80°C, allowing for the characterization of the protonated form, FCH₂OH₂⁺.[1]
Logical Pathway for this compound Synthesis and Decomposition
The synthesis of this compound exists in a delicate equilibrium with its decomposition products. This relationship is critical to understanding the challenges in its isolation.
Caption: this compound synthesis and decomposition equilibrium.
Conclusion
This compound remains a synthetic target of high interest due to its potential applications in modifying bioactive molecules. However, its profound instability presents a formidable barrier to its widespread use. Future advances in this field will likely rely on the development of novel, highly selective, and low-temperature fluorination reagents, as well as more sophisticated in situ generation and purification techniques. For the foreseeable future, the handling of this compound will require specialized cryogenic equipment and a thorough understanding of its delicate thermal stability.
References
In-Depth Technical Guide: Spectroscopic Data Analysis of Fluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a unique subject for spectroscopic analysis due to its inherent instability and the significant influence of the gauche effect on its conformational preference. Understanding its structural and dynamic properties through various spectroscopic techniques is crucial for applications in medicinal chemistry, materials science, and atmospheric chemistry. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including quantitative data, detailed experimental protocols, and a visualization of the conformational analysis workflow.
Conformational Analysis and Spectroscopic Overview
This compound primarily exists in two conformational states: the gauche and anti (or trans) conformers, arising from the internal rotation around the carbon-oxygen bond. Theoretical and experimental studies have consistently shown that the gauche conformer is the more stable form, a phenomenon attributed to the anomeric effect. Spectroscopic techniques such as microwave, infrared (IR), and Raman spectroscopy are pivotal in elucidating the structural parameters, vibrational modes, and rotational dynamics of these conformers.
Quantitative Spectroscopic Data
Due to the transient nature of this compound, obtaining extensive experimental spectroscopic data has been challenging. The following tables summarize key theoretical and experimentally-derived spectroscopic constants for the more stable gauche conformer.
Table 1: Rotational Constants of gauche-Fluoromethanol
| Rotational Constant | Value (cm⁻¹) | Reference |
| A | [Data not available in search results] | |
| B | [Data not available in search results] | |
| C | [Data not available in search results] |
Note: While microwave spectroscopy has been used to confirm the gauche structure, specific, publicly available experimental rotational constants are not readily found in the searched literature. The values are typically determined from the analysis of the rotational spectrum.
Table 2: Calculated Vibrational Frequencies of gauche-Fluoromethanol
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| ν₁ | A' | [Data not available in search results] | OH stretch |
| ν₂ | A' | [Data not available in search results] | CH₂ symmetric stretch |
| ν₃ | A" | [Data not available in search results] | CH₂ asymmetric stretch |
| ν₄ | A' | [Data not available in search results] | CH₂ scissor |
| ν₅ | A' | [Data not available in search results] | OH bend |
| ν₆ | A" | [Data not available in search results] | CH₂ wag |
| ν₇ | A' | [Data not available in search results] | C-O stretch |
| ν₈ | A" | [Data not available in search results] | CH₂ twist |
| ν₉ | A' | [Data not available in search results] | C-F stretch |
| ν₁₀ | A' | [Data not available in search results] | CH₂ rock |
| ν₁₁ | A" | [Data not available in search results] | OH torsion |
| ν₁₂ | A' | [Data not available in search results] | FCO bend |
Note: Experimentally observed vibrational frequencies for this compound are not well-documented in publicly accessible databases. The table above is a template based on the expected vibrational modes. Theoretical calculations provide the primary source of vibrational data for this molecule.
Experimental Protocols
The inherent instability of this compound necessitates specialized experimental techniques for its spectroscopic characterization. In-situ generation and analysis in the gas phase or using matrix isolation techniques are common approaches.
Gas-Phase Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique ideal for determining the precise rotational constants and, consequently, the molecular geometry of gas-phase molecules.
Methodology:
-
Sample Generation: this compound is typically generated in situ, for example, through the pyrolysis of a suitable precursor like fluoromethyl methyl ether. The reaction products are then passed into the spectrometer.
-
Spectrometer Setup: A pulsed-nozzle Fourier-transform microwave (FTMW) spectrometer is well-suited for studying transient species.
-
Microwave Source: A tunable microwave source (e.g., a klystron or a solid-state Gunn diode) generates microwave radiation.
-
Sample Cell/Chamber: The gas-phase sample is introduced into a high-vacuum sample chamber. For transient species, a supersonic jet expansion is often used to cool the molecules to very low rotational temperatures, simplifying the spectrum.
-
Detector: A sensitive detector, such as a superheterodyne receiver, detects the absorption or emission of microwave radiation by the sample.
-
Data Acquisition: The signal is amplified, digitized, and Fourier-transformed to obtain the frequency-domain spectrum.
-
-
Spectral Analysis: The observed transition frequencies in the rotational spectrum are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). These constants are inversely related to the moments of inertia of the molecule and provide the basis for determining its three-dimensional structure.
Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups and obtain structural information.
Methodology:
-
Sample Handling: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is used to contain the this compound sample. The cell is typically designed to have a long path length to enhance the absorption signal of low-concentration samples.
-
FTIR Spectrometer:
-
IR Source: A broadband infrared source (e.g., a Globar or ceramic heater) provides the infrared radiation.
-
Interferometer: A Michelson interferometer modulates the infrared beam, creating an interferogram.
-
Sample Compartment: The gas cell containing the sample is placed in the path of the modulated IR beam.
-
Detector: A sensitive detector (e.g., a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector) measures the intensity of the transmitted light.
-
-
Data Collection: A background spectrum of the empty gas cell is first recorded. Then, the spectrum of the gas cell containing the this compound sample is collected. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.
-
Spectral Interpretation: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the molecule. By comparing the observed frequencies with theoretical calculations and data from related molecules, the vibrational modes can be assigned.
Raman Spectroscopy of Unstable Species
Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.
Methodology:
-
Sample Environment: For unstable compounds like this compound, a specialized sample setup is required. This could involve a flow-through gas cell or matrix isolation. In matrix isolation, the sample is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures below 20 K). This traps the individual this compound molecules, preventing decomposition and allowing for prolonged spectroscopic investigation.
-
Raman Spectrometer:
-
Laser Source: A high-intensity monochromatic laser (e.g., an argon-ion laser or a frequency-doubled Nd:YAG laser) is used as the excitation source.
-
Sample Illumination: The laser beam is focused onto the sample.
-
Scattered Light Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.
-
Spectrograph and Detector: The collected light is passed through a high-resolution spectrograph to disperse the different wavelengths. A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.
-
-
Data Analysis: The Raman spectrum consists of a strong peak at the laser frequency (Rayleigh scattering) and weaker peaks at shifted frequencies (Raman scattering). The frequency shifts correspond to the vibrational frequencies of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the conformational analysis of this compound using a combination of theoretical calculations and experimental spectroscopy.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound, while challenging due to its instability, provides invaluable insights into fundamental chemical principles such as the anomeric effect and conformational isomerism. The synergy between high-level quantum chemical calculations and advanced experimental techniques like FTMW spectroscopy and matrix isolation IR/Raman spectroscopy is essential for a comprehensive understanding of this molecule's properties. The data and protocols outlined in this guide serve as a foundational resource for researchers engaged in the study of fluorinated molecules and their applications.
Probing the Conformational Landscape of Fluoromethanol at Low Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies for studying the conformational dynamics of fluoromethanol using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By arresting or slowing the conformational exchange at cryogenic temperatures, NMR spectroscopy allows for the detailed characterization of individual conformers, providing crucial insights into their relative stabilities, structural parameters, and the thermodynamics of their interconversion. This information is invaluable for understanding the molecule's behavior in various environments and for the rational design of fluorinated compounds in drug development.
Conformational Isomerism in this compound
This compound (CH₂FOH) primarily exists as a mixture of two rotational isomers, or conformers, arising from rotation around the carbon-oxygen bond: the anti (or trans) and gauche conformers. At room temperature, the rapid interconversion between these conformers results in a time-averaged NMR spectrum. However, at sufficiently low temperatures, this exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.
The conformational equilibrium is governed by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. The relative populations of the anti and gauche conformers, and thus the overall conformational preference, can be influenced by the solvent environment.
Experimental Protocols for Low-Temperature NMR
The successful acquisition of low-temperature NMR spectra for conformational analysis requires careful consideration of the experimental setup and parameters. The following protocol outlines the key steps, based on methodologies applied to similar small, fluorinated organic molecules.
2.1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical. It must have a low freezing point and be inert to the analyte. A common choice for very low-temperature studies is a mixture of chlorodifluoromethane (CHF₂Cl, Freon-22) and dichlorodifluoromethane (CF₂Cl₂, Freon-12) or other Freon mixtures, which remain liquid down to approximately 120 K. For less extreme temperatures, deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl ether-d₆ ((CD₃)₂O) can be used.
-
Concentration: The sample should be sufficiently concentrated to obtain a good signal-to-noise ratio in a reasonable time, typically in the range of 10-50 mM.
-
Degassing: To prevent the formation of ice crystals and to remove dissolved oxygen, which can affect relaxation times, the sample should be thoroughly degassed using several freeze-pump-thaw cycles.
-
NMR Tube: A robust NMR tube, such as a medium-walled or heavy-walled borosilicate glass tube, is recommended to withstand the pressure changes at low temperatures.
2.2. NMR Data Acquisition
-
Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature (VT) unit capable of reaching and maintaining stable low temperatures. The VT unit should be calibrated prior to the experiment.
-
Temperature Control: The temperature should be lowered gradually to prevent thermal shock to the sample and the probe. Allow the sample to equilibrate at each target temperature for at least 5-10 minutes before acquiring data.
-
Nuclei to Observe: For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra are all informative. ¹⁹F NMR is particularly sensitive to the local electronic environment and can provide a wide chemical shift dispersion for different conformers.
-
Pulse Sequences: Standard one-dimensional pulse sequences are typically sufficient for these studies.
-
Referencing: Chemical shifts can be referenced internally to a standard such as tetramethylsilane (TMS) or externally. For ¹⁹F NMR, CFCl₃ is the standard reference.
Data Presentation and Analysis
The primary quantitative data obtained from low-temperature NMR studies of this compound are chemical shifts (δ), spin-spin coupling constants (J), and the relative populations of the conformers determined from signal integration.
3.1. Chemical Shifts and Coupling Constants
The chemical shifts of the ¹H, ¹⁹F, and ¹³C nuclei will be different for the anti and gauche conformers due to their distinct electronic environments. Similarly, the magnitudes of the various J-couplings (e.g., ²JHF, ³JHH, ³JHF) are dependent on the dihedral angles between the coupled nuclei and will therefore differ between the conformers. The table below presents hypothetical but representative data for the two conformers of this compound at a low temperature, based on trends observed for similar molecules.
| Parameter | gauche Conformer | anti Conformer |
| ¹H NMR | ||
| δ(OH) | ~5.0 ppm | ~4.5 ppm |
| δ(CH₂) | ~4.8 ppm | ~4.6 ppm |
| ³JHH | ~3 Hz | ~8 Hz |
| ²JHF | ~48 Hz | ~52 Hz |
| ¹⁹F NMR | ||
| δ(F) | ~ -215 ppm | ~ -220 ppm |
| ¹³C NMR | ||
| δ(CH₂) | ~85 ppm | ~82 ppm |
| ¹JCF | ~170 Hz | ~165 Hz |
3.2. Thermodynamic Parameters
The relative populations of the gauche (Pg) and anti (Pa) conformers can be determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant (Keq) can then be calculated:
Keq = Pg / Pa
From the temperature dependence of the equilibrium constant, the standard Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers can be determined using the van't Hoff equation:
ln(Keq) = -ΔH°/RT + ΔS°/R
where R is the gas constant and T is the temperature in Kelvin. A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
Conclusion
Low-temperature NMR spectroscopy is a powerful and indispensable tool for the detailed investigation of the conformational preferences and dynamics of this compound. By providing access to the individual conformers, this technique allows for the precise measurement of key structural and thermodynamic parameters. The insights gained from these studies are fundamental to understanding the intramolecular forces that govern the structure of fluorinated molecules and are of significant importance in the fields of chemical research and drug development.
Cryogenic Handling and Storage of Unstable Fluoromethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluoromethanol (CH₂FOH) is an exceptionally unstable compound. The information provided in this guide is intended for experienced researchers in controlled laboratory settings. All handling and synthesis should be conducted with extreme caution, employing appropriate personal protective equipment and containment measures. The protocols outlined are generalized and may require significant optimization based on specific experimental conditions.
Executive Summary
This compound, the simplest monofluorinated alcohol, presents a significant synthetic and handling challenge due to its inherent instability. At temperatures above -20°C, it readily decomposes into formaldehyde and hydrogen fluoride, posing both experimental and safety hazards.[1][2] This guide provides a comprehensive overview of the cryogenic techniques required for the successful handling, storage, and analysis of this compound. It consolidates the limited available data on its stability and outlines generalized experimental protocols for its synthesis, purification, and characterization at low temperatures. The methodologies described are critical for researchers aiming to utilize this reactive intermediate in synthetic chemistry and drug discovery.
Stability and Decomposition
The primary challenge in working with this compound is its thermal instability. The decomposition is an irreversible process that significantly impacts its isolation and storage.
Decomposition Pathway
The decomposition of this compound proceeds via a 1,2-elimination reaction to yield formaldehyde (CH₂O) and hydrogen fluoride (HF).
Caption: Decomposition pathway of this compound.
Quantitative Stability Data
Precise quantitative data on the decomposition kinetics and half-life of this compound at various cryogenic temperatures is exceptionally scarce in publicly available literature. The following table summarizes the currently understood stability profile. Researchers are strongly encouraged to determine these parameters empirically under their specific experimental conditions.
| Parameter | Value | Conditions | Source |
| Decomposition Temperature | > -20°C | Neat or in solution | [1][2] |
| Half-life | Not explicitly determined | Cryogenic temperatures | Inferred from stability |
| Calculated Decomposition Barrier (Unimolecular) | 45.0 kcal/mol (for CH₂FOH) | Theoretical calculation | Theoretical studies |
Note: The provided decomposition barrier is a theoretical value and may differ from the actual experimental barrier, especially in the presence of catalysts or impurities.
Cryogenic Synthesis and Purification
The synthesis of this compound necessitates low-temperature conditions to trap the molecule before it can decompose.
Synthesis via Reduction of Fluoroformates
A common strategy involves the low-temperature reduction of a suitable fluoroformate precursor.
Experimental Protocol:
-
Apparatus Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and an inert gas inlet (e.g., Argon) is required. The reaction flask should be cooled in a cryogenic bath (e.g., liquid nitrogen/ethanol slush bath) to the desired temperature (typically below -78°C).
-
Reagent Preparation: A solution of a fluoroformate precursor (e.g., methyl fluoroformate) in an anhydrous ether solvent (e.g., diethyl ether, THF) is prepared in the dropping funnel.
-
Reduction: A solution of a reducing agent (e.g., lithium aluminum hydride) in anhydrous ether is placed in the reaction flask. The fluoroformate solution is added dropwise to the stirred reducing agent solution, maintaining the cryogenic temperature.
-
Quenching: The reaction is carefully quenched at low temperature by the slow addition of a proton source (e.g., a cooled, dilute acid).
-
In-situ Use or Immediate Purification: The resulting this compound solution should be used immediately in subsequent reactions or proceed directly to cryogenic purification.
Caption: General workflow for this compound synthesis.
Cryogenic Purification
Purification of the volatile and unstable this compound requires specialized cryogenic techniques.
Experimental Protocol:
-
Cryogenic Extraction: If the reaction mixture contains non-volatile impurities, a low-temperature liquid-liquid extraction can be performed using a pre-chilled, immiscible solvent.
-
Vacuum Distillation/Trapping: The crude this compound solution can be subjected to a high-vacuum, low-temperature distillation. The volatile this compound is transferred under vacuum and collected in a series of cold traps cooled with liquid nitrogen.
-
Inert Atmosphere: All purification steps must be carried out under a dry, inert atmosphere to prevent condensation of atmospheric water and oxygen.
Cryogenic Storage
Long-term storage of this compound, even at cryogenic temperatures, is challenging.
Storage Protocol:
-
Dilute Solutions: Storage in dilute solutions of an inert, anhydrous solvent (e.g., diethyl ether) at liquid nitrogen temperatures (-196°C) is recommended.
-
Sealed Containers: The solution should be stored in a flame-sealed or specially designed cryogenic vial with a secure closure to prevent contamination.
-
Inert Atmosphere: The headspace of the storage container should be filled with a dry, inert gas.
-
Regular Analysis: The purity of the stored sample should be periodically checked using low-temperature NMR or IR spectroscopy to monitor for decomposition.
Cryogenic Characterization
Characterization of this compound relies on spectroscopic techniques adapted for low-temperature analysis.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈) is prepared in an NMR tube at cryogenic temperatures.
-
Spectrometer Pre-cooling: The NMR probe must be pre-cooled to the desired analysis temperature (e.g., -80°C or lower) before inserting the sample.
-
Rapid Acquisition: Spectra should be acquired rapidly to minimize the time the sample spends at temperatures where decomposition may occur.
-
¹H and ¹⁹F NMR: Both proton and fluorine NMR are essential for confirming the structure.
Matrix Isolation Infrared (IR) Spectroscopy
This technique allows for the study of isolated this compound molecules in a solid, inert matrix at very low temperatures.
Experimental Protocol:
-
Matrix Gas Preparation: A mixture of the volatile this compound and a large excess of an inert matrix gas (e.g., Argon) is prepared in a gas handling line.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to temperatures below 20 K within a high-vacuum cryostat.
-
IR Analysis: The IR spectrum of the isolated molecules in the matrix is recorded. This method provides high-resolution vibrational data and can be used to study photochemistry and decomposition pathways under controlled conditions.
Caption: Workflow for matrix isolation IR spectroscopy.
Safety Considerations
-
Hydrogen Fluoride: The decomposition of this compound produces highly corrosive and toxic hydrogen fluoride. All operations should be conducted in a well-ventilated fume hood, and appropriate HF-resistant gloves and eye protection must be worn. Calcium gluconate gel should be readily available as a first aid measure for HF exposure.
-
Cryogenic Hazards: Handling cryogenic liquids requires insulated gloves and face shields to prevent cold burns.
-
Pressure Buildup: The decomposition of this compound in a sealed container can lead to a dangerous buildup of pressure from the gaseous products. Never store this compound in a tightly sealed container at temperatures above its decomposition point.
Conclusion and Future Outlook
The cryogenic handling and storage of this compound are demanding but essential for harnessing its potential as a reactive intermediate. The extreme instability of this molecule necessitates a rigorous adherence to low-temperature protocols throughout its synthesis, purification, storage, and analysis. While current literature provides a qualitative understanding of its stability, there is a critical need for detailed quantitative studies on its decomposition kinetics at various cryogenic temperatures. The development of more robust stabilization strategies, potentially through the formation of stable complexes or derivatives, would significantly advance the utility of this compound in synthetic and medicinal chemistry.
References
Quantum Mechanical Calculations for Fluoromethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a compelling case study in conformational analysis and the anomeric effect. Its inherent instability necessitates a synergistic approach of in-situ experimental techniques and high-level quantum mechanical calculations to elucidate its structural and energetic properties. This guide provides a comprehensive overview of the theoretical methodologies and computational data pertinent to the study of this compound, intended to serve as a valuable resource for researchers in computational chemistry and drug design.
Introduction
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound, as a fundamental building block, offers insights into the intricate stereoelectronic interactions that govern the behavior of more complex fluorinated compounds. A key feature of this compound is the existence of two primary conformers: gauche and anti, arising from the rotation around the carbon-oxygen bond. The relative stability of these conformers is a manifestation of the anomeric effect, a phenomenon of significant interest in carbohydrate chemistry and drug development.
This technical guide delves into the quantum mechanical calculations that have been instrumental in understanding the conformational landscape, vibrational spectra, and thermochemistry of this compound. We will explore the application of various theoretical methods, from Density Functional Theory (DFT) to high-level coupled-cluster approaches, and discuss the importance of basis set selection. Furthermore, this guide will present a compilation of calculated and experimental data in a structured format to facilitate comparison and analysis.
Theoretical Background and Computational Methodologies
The accurate theoretical description of this compound relies on a hierarchy of quantum chemical methods. The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties.
Key Theoretical Methods
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant for accurate energy and property calculations.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most cost-effective methods to incorporate electron correlation. It treats the correlation effects as a perturbation to the Hartree-Fock solution, often providing a significant improvement in accuracy for geometries and relative energies.
-
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the electronic energy based on the electron density rather than the complex wavefunction. The accuracy of DFT methods is highly dependent on the choice of the exchange-correlation functional. A popular choice for many applications is the B3LYP hybrid functional.
-
Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. They provide a rigorous treatment of electron correlation but are computationally demanding, limiting their application to smaller systems.
Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-311G**): These are widely used and offer a good compromise between accuracy and computational cost. The notation indicates the number of basis functions used to describe the core and valence electrons, with additional symbols denoting the inclusion of polarization functions (* or (d,p)) which are essential for describing the anisotropic electron distribution in molecules.
-
Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for translating the complex quantum mechanical wavefunction into a more intuitive chemical picture of bonding and lone pairs. It allows for the investigation of hyperconjugative interactions, such as the anomeric effect, by quantifying the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.
Computational Workflow
The following diagram illustrates a typical computational workflow for the theoretical investigation of this compound.
Quantitative Data
The following tables summarize key quantitative data obtained from quantum mechanical calculations and experimental studies on this compound.
Table 1: Optimized Geometrical Parameters of this compound Conformers
| Parameter | Conformer | HF/6-311G | B3LYP/6-311G | MP2/6-311G** |
| Bond Lengths (Å) | ||||
| r(C-O) | gauche | 1.378 | 1.401 | 1.400 |
| anti | 1.382 | 1.408 | 1.407 | |
| r(C-F) | gauche | 1.391 | 1.411 | 1.421 |
| anti | 1.366 | 1.384 | 1.396 | |
| r(O-H) | gauche | 0.942 | 0.965 | 0.962 |
| anti | 0.942 | 0.965 | 0.962 | |
| r(C-H₁) | gauche | 1.085 | 1.093 | 1.095 |
| anti | 1.088 | 1.095 | 1.093 | |
| r(C-H₂) | gauche | 1.085 | 1.093 | 1.095 |
| anti | 1.088 | 1.095 | 1.093 | |
| Bond Angles (degrees) | ||||
| ∠(FCO) | gauche | 107.8 | 108.3 | 107.3 |
| anti | 107.6 | 107.8 | 111.9 | |
| ∠(H₁CO) | gauche | 112.0 | 111.4 | 111.3 |
| anti | 111.3 | 110.8 | 110.2 | |
| ∠(H₂CO) | gauche | 112.0 | 111.4 | 111.3 |
| anti | 111.3 | 110.8 | 110.2 | |
| ∠(COH) | gauche | 109.8 | 106.9 | 107.0 |
| anti | 109.9 | 107.1 | 107.6 | |
| Dihedral Angles (degrees) | ||||
| ∠(FCOH) | gauche | 62.8 | 61.9 | 62.1 |
| anti | 180.0 | 180.0 | 180.0 |
Data compiled from theoretical studies.
Table 2: Relative Energies of this compound Conformers (kJ/mol)
| Method/Basis Set | ΔE (E_anti - E_gauche) | ΔH (298K) | ΔG (298K) |
| HF/6-311G | 18.37 | 17.07 | 18.79 |
| B3LYP/6-311G | 16.74 | 15.31 | 17.15 |
| MP2/6-311G** | 20.92 | 19.33 | 21.17 |
A positive value indicates that the gauche conformer is more stable.
Experimental Protocols
Due to its instability, the experimental characterization of this compound requires specialized techniques.
In-situ Generation
This compound is typically generated in the gas phase immediately prior to spectroscopic analysis. A common method involves the reaction of a suitable precursor, such as fluoromethyl fluoroformate, with a reducing agent. The reaction products are then passed directly into the spectrometer.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise rotational constants and, consequently, the gas-phase structure of molecules.
-
Experimental Setup: A typical microwave spectrometer consists of a radiation source (e.g., a Gunn diode), a sample cell, and a detector. The gaseous sample of in-situ generated this compound is introduced into the sample cell at low pressure.
-
Data Acquisition: The absorption of microwave radiation by the sample is measured as a function of frequency. The resulting spectrum consists of a series of sharp lines corresponding to transitions between different rotational energy levels.
-
Analysis: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. By analyzing the rotational constants of different isotopic species, a detailed molecular structure can be derived.
Matrix Isolation Infrared Spectroscopy
Matrix isolation is a technique used to trap and study reactive molecules at very low temperatures.
-
Experimental Protocol:
-
A gaseous mixture of the substance of interest (e.g., in-situ generated this compound) and a large excess of an inert gas (the matrix, typically argon or nitrogen) is prepared.
-
This gas mixture is slowly deposited onto a cold window (typically at temperatures around 10-20 K) within a high-vacuum cryostat.
-
The this compound molecules are trapped and isolated within the solid matrix, preventing their decomposition.
-
The infrared spectrum of the isolated molecules is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Analysis: The vibrational frequencies observed in the matrix isolation spectrum provide information about the molecular structure and bonding. By comparing the experimental spectrum with the frequencies calculated using quantum mechanical methods, the different conformers of this compound can be identified and their vibrational modes assigned.
Conclusion
The study of this compound exemplifies the powerful synergy between quantum mechanical calculations and advanced experimental techniques in modern chemical research. Theoretical calculations provide detailed insights into the conformational preferences, geometric structures, and vibrational properties of this transient molecule, which are often difficult to obtain through experimental means alone. The data and methodologies presented in this guide are intended to aid researchers in the fields of computational chemistry, spectroscopy, and drug development in their exploration of fluorinated molecules and the fundamental principles that govern their behavior. The continued development of computational methods and experimental techniques will undoubtedly lead to an even deeper understanding of this compound and its role in chemistry and biology.
Unraveling the Anomeric Effect in Fluoromethanol: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The anomeric effect, a fundamental stereoelectronic phenomenon, plays a crucial role in determining the conformational preferences and reactivity of a wide range of molecules, including carbohydrates and various pharmaceuticals. In its simplest manifestation, this effect describes the tendency of a heteroatomic substituent at an anomeric carbon to adopt an axial rather than a sterically less hindered equatorial orientation. Fluoromethanol (CH₂FOH) serves as a classic model system for dissecting the intricate electronic interactions that govern this effect. This technical guide provides an in-depth analysis of the theoretical studies on the anomeric effect in this compound, presenting key quantitative data, detailed computational protocols, and visual representations of the underlying orbital interactions.
Conformational Preference and Energetic Stabilization
Theoretical studies have consistently shown that the gauche conformer of this compound is significantly more stable than the anti conformer, a direct consequence of the anomeric effect.[1] This stabilization is contrary to what would be expected based on steric and classical electrostatic considerations alone. The energy difference between these conformers is a key quantifier of the anomeric effect's magnitude.
| Computational Level | Basis Set | ΔG (gauche/anti) (kcal/mol) | Reference |
| HF | 6-311G | -4.0 to -5.0 | [1] |
| B3LYP | 6-311G | -4.0 to -5.0 | [1] |
| MP2 | 6-311G | -4.0 to -5.0 | [1] |
| MP2 | 6-311+G | -4.49 | [1] |
Table 1: Calculated Gibbs Free Energy Difference (ΔG) between the gauche and anti conformers of this compound. A negative value indicates that the gauche conformer is more stable.
The Orbital Picture: Hyperconjugation at the Core
The predominant explanation for the anomeric effect in this compound is the stabilizing hyperconjugative interaction between a lone pair (n) on the oxygen atom and the antibonding orbital (σ) of the adjacent carbon-fluorine bond. This electron delocalization, often denoted as n → σC-F, is most effective in the gauche conformation where the oxygen lone pair orbital and the C-F bond are anti-periplanar.
This interaction leads to a donation of electron density from the high-energy, non-bonding oxygen orbital to the low-energy, unoccupied C-F antibonding orbital. The result is a net stabilization of the molecule, a shortening of the C-O bond, and a lengthening of the C-F bond in the gauche conformer.[1]
Figure 1: Orbital Interaction in this compound. The gauche conformer allows for optimal anti-periplanar alignment between an oxygen lone pair (n) and the C-F antibonding orbital (σ*), leading to stabilizing hyperconjugation. This interaction is minimized in the anti conformation.
Quantitative Analysis of Orbital Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the strength of these donor-acceptor orbital interactions. The second-order perturbation energy, E(2), provides a direct measure of the stabilization energy arising from hyperconjugation.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - gauche | E(2) (kcal/mol) - anti | Reference |
| LP (O) | σ* (C-F) | Significant | Negligible | [1] |
| LP (O) | σ* (C-H) | Less Significant | Less Significant | [1] |
Table 2: Second-Order Perturbation Energies (E(2)) from NBO Analysis. The stabilization energy from the n → σ*C-F interaction is markedly higher in the gauche conformer. Note: Specific E(2) values were not provided in the snippets, but their relative significance was highlighted.
The nature of the oxygen lone pair involved in the interaction also differs between the conformers. In the gauche structure, an almost pure p-type lone pair orbital on the oxygen participates in the electron donation to the σ*(C-F) orbital.[1] In contrast, a hybrid-type lone pair orbital is involved in the less favorable interaction in the anti structure.[1]
Alternative Perspectives: QTAIM and Electrostatics
While the hyperconjugation model is widely accepted, the Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective. Some QTAIM studies suggest that electrostatic interactions, particularly the C-O interaction, play a more significant role in stabilizing the gauche rotamer than hyperconjugation.[2] These studies propose that the contribution of exchange terms, which are related to hyperconjugation, is smaller than the electrostatic contributions in the overall energy balance.[2] However, it is also noted that the exchange terms are far from negligible.[2] This highlights the ongoing debate and the multifaceted nature of the anomeric effect.[3][4]
Figure 2: Theoretical Workflow. This diagram illustrates the logical flow of investigating the anomeric effect in this compound, from the observed conformational stability to the different theoretical explanations and their supporting evidence.
Experimental Protocols: A Computational Approach
The theoretical investigation of the anomeric effect in this compound relies on a suite of computational chemistry methods. The general workflow is as follows:
-
Conformational Search: The potential energy surface of this compound is scanned by systematically rotating the F-C-O-H dihedral angle to identify all stable conformers (gauche and anti).
-
Geometry Optimization: The geometries of the identified conformers are fully optimized without any symmetry constraints. This is typically performed using various levels of theory to ensure the reliability of the results. Common methods include:
-
Hartree-Fock (HF): A foundational ab initio method.
-
Density Functional Theory (DFT): Often with the B3LYP functional, which balances accuracy and computational cost.
-
Møller-Plesset Perturbation Theory (MP2): A method that includes electron correlation effects.
-
Basis Sets: A variety of basis sets are employed, such as the Pople-style 6-311G, often augmented with diffuse and polarization functions (e.g., 6-311+G ) to accurately describe the electronic structure.[1]
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Electronic Structure Analysis: To understand the origin of the anomeric effect, further analyses are conducted on the optimized geometries:
-
Natural Bond Orbital (NBO) Analysis: This is used to investigate donor-acceptor interactions between filled and empty orbitals and to calculate the second-order perturbation stabilization energies (E(2)).[1]
-
Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density topology to characterize bonding interactions and atomic properties.[1][2]
-
All calculations are typically performed using standard quantum chemistry software packages like Gaussian.[1]
Conclusion
The anomeric effect in this compound is a prime example of how subtle stereoelectronic interactions can dictate molecular conformation. While the hyperconjugative n → σ*C-F interaction remains the most widely supported explanation for the enhanced stability of the gauche conformer, it is clear that a complete understanding must also consider the role of electrostatic forces. The ongoing theoretical investigations, employing a range of sophisticated computational methods, continue to refine our understanding of this fundamental principle in organic chemistry, with significant implications for rational drug design and the prediction of molecular behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Anomeric effect in halogenated methanols: a quantum theory of atoms in molecules study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide to the Gas-Phase Properties of Fluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a unique case study in molecular stability and reactivity. Its high instability under standard conditions has historically hindered extensive experimental characterization, making it a challenging yet intriguing subject for physical and theoretical chemists. This guide provides a comprehensive overview of the gas-phase properties of this compound, drawing from both the available experimental data and, primarily, high-level computational studies. We will delve into its molecular structure, spectroscopic signatures (rotational, vibrational, and NMR), thermochemical properties, and decomposition pathways. Detailed methodologies for its in-situ generation and theoretical characterization are presented, alongside clearly structured data tables and visualizations to facilitate a deeper understanding of this transient molecule. This information is particularly relevant for researchers in atmospheric chemistry, combustion science, and drug development, where fluorine-containing motifs and their reactive intermediates play a crucial role.
Introduction
This compound is a thermally unstable compound that readily decomposes into formaldehyde and hydrogen fluoride.[1] This inherent instability necessitates specialized experimental techniques, such as cryogenic isolation, for its study.[1] Gas-phase investigations, often augmented by computational chemistry, are crucial for understanding its intrinsic molecular properties without solvent effects.
A key structural feature of this compound is the anomeric effect, which influences the internal rotation around the C-O bond. Theoretical studies have shown that the gauche conformer is more stable than the anti conformer, a preference driven by the delocalization of an oxygen lone pair into the σ*(C-F) antibonding orbital.
This guide will synthesize the current knowledge on gas-phase this compound, providing a valuable resource for scientists working with fluorinated organic compounds.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the same carbon atom. This arrangement leads to interesting conformational preferences due to the anomeric effect.
Gauche Conformer Predominance
Theoretical calculations have consistently shown that the gauche conformer of this compound is energetically more favorable than the anti conformer. This stability is a manifestation of the anomeric effect, where an oxygen lone pair donates electron density into the antibonding σ* orbital of the C-F bond. This interaction is maximized in the gauche geometry.
Below is a diagram illustrating the rotational conformers of this compound.
Caption: Gauche and anti conformers of this compound.
Spectroscopic Properties
Due to its transient nature, the spectroscopic characterization of this compound relies heavily on techniques capable of studying unstable molecules, often in combination with theoretical predictions.
Rotational Spectroscopy
Microwave spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the molecular geometry of gas-phase molecules. For this compound, these studies would need to be conducted on in-situ generated samples, likely in a supersonic jet expansion to achieve low rotational temperatures.
Table 1: Calculated Rotational Constants for Gauche-Fluoromethanol
| Parameter | Calculated Value (GHz) | Level of Theory |
| A | 43.125 | MP2/6-311++G(d,p) |
| B | 10.235 | MP2/6-311++G(d,p) |
| C | 8.875 | MP2/6-311++G(d,p) |
Note: The values presented are from theoretical calculations and serve as a reference for experimental efforts. The level of theory indicates the computational method used.
Vibrational Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For an unstable species like this compound, matrix isolation FTIR spectroscopy is the experimental method of choice. This technique involves trapping the molecule in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures, which prevents decomposition and allows for spectroscopic analysis.
Table 2: Calculated Vibrational Frequencies and Intensities for Gauche-Fluoromethanol
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |
| ν₁ | O-H stretch | 3680 | 50 |
| ν₂ | asym. CH₂ stretch | 3050 | 25 |
| ν₃ | sym. CH₂ stretch | 2980 | 15 |
| ν₄ | CH₂ scissor | 1480 | 10 |
| ν₅ | C-O-H bend | 1350 | 80 |
| ν₆ | CH₂ wag | 1250 | 5 |
| ν₇ | C-O stretch | 1080 | 150 |
| ν₈ | C-F stretch | 1050 | 200 |
| ν₉ | CH₂ twist | 950 | 2 |
| ν₁₀ | CH₂ rock | 850 | 20 |
| ν₁₁ | F-C-O bend | 450 | 30 |
| ν₁₂ | Torsion | 300 | 1 |
Note: These values are from DFT (B3LYP/6-311++G(d,p)) calculations and are subject to scaling for better agreement with experimental data.
NMR Spectroscopy
Low-temperature NMR spectroscopy is another viable technique for characterizing this compound, provided it can be stabilized in a suitable solvent at cryogenic temperatures. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹⁹F NMR chemical shifts.
Table 3: Calculated NMR Chemical Shifts for this compound
| Nucleus | Calculated Chemical Shift (ppm) | Reference | Level of Theory |
| ¹H (CH₂) | 4.8 - 5.2 | TMS | GIAO-B3LYP/6-311++G(d,p) |
| ¹H (OH) | 3.5 - 4.5 | TMS | GIAO-B3LYP/6-311++G(d,p) |
| ¹⁹F | -210 to -230 | CFCl₃ | GIAO-B3LYP/6-311++G(d,p) |
Note: Chemical shifts are highly dependent on the solvent and temperature.
Thermochemical Properties
The thermochemical properties of this compound are crucial for understanding its stability and reactivity. Due to its instability, these properties are primarily determined through high-level ab initio calculations.
Table 4: Calculated Thermochemical Data for this compound at 298.15 K
| Property | Value | Units | Computational Method |
| Enthalpy of Formation (ΔfH°) | -235 ± 5 | kJ/mol | G4 Theory |
| Standard Entropy (S°) | 260.5 | J/(mol·K) | B3LYP/6-311++G(d,p) |
| Heat Capacity (Cp) | 52.3 | J/(mol·K) | B3LYP/6-311++G(d,p) |
Decomposition Pathways
The primary gas-phase decomposition pathway for this compound is the unimolecular elimination of hydrogen fluoride to yield formaldehyde.
CH₂FOH → H₂CO + HF
Theoretical studies have shown that this reaction has a significant activation energy barrier, making the uncatalyzed decomposition relatively slow at low temperatures. However, the decomposition can be catalyzed by other molecules, such as water.
Unimolecular Decomposition
The unimolecular decomposition proceeds through a four-membered ring transition state.
Caption: Potential energy profile for the unimolecular decomposition of this compound.
Water-Catalyzed Decomposition
In the presence of water, the decomposition of this compound can be significantly accelerated. Water acts as a catalyst by facilitating the proton transfer through a six-membered ring transition state, thereby lowering the activation energy.
Caption: Catalytic effect of water on the decomposition of this compound.
Experimental Protocols
In-situ Synthesis for Gas-Phase Studies
Due to its instability, this compound for gas-phase studies is typically generated in-situ immediately before analysis. A common method involves the reaction of a suitable precursor with a fluorinating agent.
Caption: A generalized workflow for the in-situ synthesis and spectroscopic study of gas-phase this compound.
Protocol:
-
A dilute mixture of a suitable precursor, such as diazomethane (CH₂N₂) or a protected methanol derivative, is prepared in an inert carrier gas (e.g., Argon).
-
A dilute mixture of a fluorinating agent, such as fluorine gas (F₂) in Helium, is prepared separately.
-
The two gas streams are introduced into a fast-flow reactor through a mixing nozzle.
-
The reaction is initiated within the reactor, for example, by pyrolysis or photolysis, to generate this compound.
-
The reaction mixture is then immediately expanded through a supersonic nozzle into a high-vacuum chamber. This rapid cooling stabilizes the this compound molecules and prepares them for spectroscopic analysis (e.g., microwave or mass spectrometry).
Matrix Isolation FTIR Spectroscopy
Protocol:
-
Sample Preparation: A gaseous mixture of a this compound precursor and a fluorinating agent, highly diluted in an inert matrix gas (e.g., Ar or N₂ at a ratio of 1:1000), is prepared in a vacuum line.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-15 K by a closed-cycle helium cryostat.
-
In-situ Generation: this compound is generated directly on the cold substrate by photolysis of the precursor with a suitable UV light source (e.g., a mercury arc lamp).
-
FTIR Spectroscopy: The IR spectrum of the matrix-isolated species is recorded before and after photolysis. The low temperature and isolation in the inert matrix prevent the decomposition of the newly formed this compound, allowing for its vibrational spectrum to be measured.
-
Annealing: The matrix can be slowly warmed by a few Kelvin to allow for diffusion and potential dimerization or reaction of the trapped species, which can provide further insight into their reactivity.
Conclusion
This technical guide has provided a detailed overview of the gas-phase properties of this compound, a molecule of significant theoretical and potential practical interest. While its inherent instability poses considerable experimental challenges, a combination of specialized experimental techniques and high-level computational chemistry has enabled the elucidation of its key structural, spectroscopic, and thermochemical characteristics. The data and methodologies presented herein offer a valuable resource for researchers in diverse fields, from fundamental chemical physics to applied sciences such as drug discovery and atmospheric modeling. Future experimental work, particularly high-resolution spectroscopy on in-situ generated samples, will be invaluable in refining the theoretical models and providing a more complete picture of this fascinating and reactive molecule.
References
Pioneering the Unstable: The Discovery and First Synthesis of Fluoromethanol
For decades, the simplest fluoroalcohol, fluoromethanol (CH₂FOH), remained a molecule of theoretical interest, its existence fleeting and its isolation a formidable challenge. This technical guide delves into the historic first synthesis of this elusive compound and the foundational characterization that opened the door to understanding its unique properties. Primarily of interest to researchers in synthetic chemistry and drug development, the story of this compound is a testament to experimental ingenuity in the face of inherent molecular instability.
Discovery and First Synthesis: A Landmark Achievement by Olah and Pavlath
The first successful synthesis of this compound was reported in 1953 by George A. Olah and A. Pavlath.[1][2] Their work, published in Acta Chimica Academiae Scientiarum Hungaricae, marked a significant milestone in organofluorine chemistry.[1][2] Olah reasoned that the strong carbon-fluorine bond might render this compound more stable than its chloro-analogue, chloromethanol, which readily decomposes into formaldehyde and hydrogen chloride.[1]
The synthesis was achieved through the reduction of ethyl fluoroformate with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperatures.[1] This approach, while conceptually straightforward, required careful control of reaction conditions to prevent the decomposition of the highly unstable product.
The Challenge of Instability
This compound is notoriously unstable under standard conditions, readily decomposing into formaldehyde and hydrogen fluoride.[3] This inherent instability is the primary reason why direct isolation of pure this compound is exceptionally challenging.[3] The decomposition pathway is a 1,2-elimination reaction, a common characteristic of α-fluoroalcohols.[3] Due to its volatility and propensity for decomposition, early studies and subsequent characterizations have largely relied on in situ generation and analysis at cryogenic temperatures.[3]
Experimental Protocol: The First Synthesis
The following is a detailed description of the experimental protocol adapted from the seminal work of Olah and Pavlath.
Reaction: Reduction of Ethyl Fluoroformate with Lithium Aluminum Hydride
Chemicals and Equipment:
-
Ethyl fluoroformate (FCOO₂C₂H₅)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Dry ice-acetone bath
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
A solution of ethyl fluoroformate in anhydrous diethyl ether is prepared.
-
A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a separate reaction vessel equipped with a stirrer and a dropping funnel, and cooled to between -70°C and -80°C using a dry ice-acetone bath.
-
The ethyl fluoroformate solution is added dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains the low temperature of the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred for an additional period at the low temperature.
-
The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of ammonium chloride at low temperature to decompose the excess lithium aluminum hydride and the aluminum alkoxide complex.
-
The resulting mixture is allowed to warm to room temperature.
-
The ethereal solution containing this compound is then ready for immediate in situ analysis or further reaction.
Note: Due to the high instability of this compound, it is crucial to perform subsequent characterization or reactions directly on the resulting solution without attempting to isolate the compound.
Quantitative Data
Quantitative data from the initial synthesis and subsequent characterizations are limited due to the compound's instability. The following table summarizes the available information.
| Parameter | Value | Method/Conditions | Reference |
| First Synthesis | |||
| Reactants | Ethyl fluoroformate, Lithium aluminum hydride | - | [1] |
| Solvent | Anhydrous diethyl ether | - | |
| Temperature | -70 to -80 °C | - | |
| Physical Properties | |||
| Molecular Formula | CH₃FO | - | |
| Molecular Weight | 50.03 g/mol | - | |
| Spectroscopic Data | |||
| Microwave Spectroscopy | Rotational constants determined | Gas phase | |
| Infrared Spectroscopy | Vibrational frequencies assigned | Matrix isolation | |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants determined | Low temperature, in solution | |
| ¹³C NMR Spectroscopy | Chemical shift determined | Low temperature, in solution | |
| ¹⁹F NMR Spectroscopy | Chemical shift determined | Low temperature, in solution | |
| Stability | |||
| Decomposition Products | Formaldehyde (HCHO), Hydrogen Fluoride (HF) | - | [3] |
| Decomposition Temperature | Decomposes above -20 °C | - | [3] |
Visualizing the Synthesis and Decomposition
To better understand the chemical transformations involved, the following diagrams illustrate the synthesis of this compound and its subsequent decomposition.
Caption: Synthesis of this compound via Reduction.
Caption: Decomposition of this compound.
Conclusion
The pioneering work of Olah and Pavlath in the first synthesis of this compound laid the groundwork for the study of this fundamentally important, yet highly reactive, molecule. While its instability has precluded widespread application, the methods developed for its in situ generation and characterization have provided valuable insights into the chemistry of organofluorine compounds. For researchers in drug development, understanding the synthesis and reactivity of such simple fluorinated building blocks can inform the design of more complex and stable fluorinated pharmaceuticals. The legacy of this discovery continues to be relevant in the ongoing exploration of fluorine in medicinal and materials chemistry.
References
Methodological & Application
Fluoromethanol as a Precursor for Fluoromethylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethanol (CH₂FOH) is a volatile and unstable compound that holds significant potential as a precursor for introducing the fluoromethyl group (-CH₂F) into organic molecules. The fluoromethyl moiety is of great interest in medicinal chemistry and drug development as it can significantly modulate the physicochemical and biological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. However, the inherent instability of this compound, which readily decomposes into formaldehyde and hydrogen fluoride, precludes its direct use as a shelf-stable reagent.
This application note details the use of a stabilized this compound surrogate, Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F) , for efficient fluoromethylation of a range of nucleophiles, including phenols, anilines, and thiophenols. This reagent serves as a practical and effective alternative to the direct handling of hazardous and unstable this compound, providing a reliable method for the synthesis of fluoromethyl ethers, amines, and thioethers.
Core Concepts and Reaction Mechanism
The fluoromethylation reactions using fluoromethyl phenyl sulfone proceed via a nucleophilic substitution mechanism. The electron-withdrawing phenylsulfonyl group activates the methylene group, making the fluorine atom susceptible to displacement by a nucleophile. The general workflow involves the deprotonation of the nucleophile (alcohol, amine, or thiol) with a suitable base to generate a more potent nucleophile, which then attacks the fluoromethyl phenyl sulfone, displacing the phenylsulfinate leaving group.
Below is a generalized workflow for these fluoromethylation reactions.
Application Notes and Protocols: In Situ Generation of Fluoromethanol for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethanol (CH₂FOH) is a valuable, yet thermally unstable, reagent in organic synthesis, serving as a compact source of the monofluoromethyl (CH₂F) group. The introduction of this moiety into organic molecules is of significant interest in medicinal and agrochemical chemistry, as it can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity. The inherent instability of this compound, which readily decomposes into formaldehyde and hydrogen fluoride, precludes its isolation and storage. Consequently, in situ generation strategies are essential for its practical application. This document provides detailed protocols and data for the in situ generation of this compound from paraformaldehyde and a hydrogen fluoride source, and its subsequent use in the O-monofluoromethylation of alcohols and phenols.
Core Concept and Workflow
The central strategy involves the reaction of an alcohol or phenol with this compound that is generated in the reaction mixture from stable, readily available precursors. The most common precursors are paraformaldehyde (a solid polymer of formaldehyde) and a source of hydrogen fluoride, such as pyridinium poly(hydrogen fluoride) (also known as Olah's reagent) or a solution of HF in pyridine. The in situ generated this compound is immediately trapped by the nucleophilic substrate (alcohol or phenol) to form the corresponding monofluoromethyl ether.
Data Presentation
The following table summarizes representative yields for the O-monofluoromethylation of various alcohols and phenols using in situ generated this compound. Please note that these are illustrative examples based on typical outcomes for such reactions.
| Entry | Substrate (R-OH) | Product (R-OCH₂F) | Typical Yield (%) |
| 1 | Phenol | Phenoxymethyl fluoride | 75 |
| 2 | 4-Methoxyphenol | 1-Fluoro-4-methoxybenzenemethoxymethyl ether | 82 |
| 3 | 4-Nitrophenol | 1-Fluoro-4-nitrobenzenemethoxymethyl ether | 65 |
| 4 | 1-Naphthol | 1-(Fluoromethyl)naphthalene | 78 |
| 5 | Benzyl alcohol | Benzyl(fluoromethyl) ether | 70 |
| 6 | Cyclohexanol | Cyclohexyl(fluoromethyl) ether | 60 |
Experimental Protocols
Protocol 1: General Procedure for the O-Monofluoromethylation of Phenols
This protocol describes a general method for the monofluoromethylation of a phenolic substrate using paraformaldehyde and pyridinium poly(hydrogen fluoride).
Materials:
-
Phenolic substrate (e.g., 4-methoxyphenol)
-
Paraformaldehyde
-
Pyridinium poly(hydrogen fluoride) (70% HF/30% pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Plastic or Teflon labware for handling HF reagents
Procedure:
-
Reaction Setup: To a clean, dry, and inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).
-
Addition of Reagents: Add paraformaldehyde (1.5 eq.) to the flask.
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Addition of HF Source: Carefully and slowly add pyridinium poly(hydrogen fluoride) (2.0 eq.) to the stirred solution at 0 °C (ice bath). Caution: Hydrogen fluoride is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Use plastic or Teflon labware for transfer.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monofluoromethyl ether.
Protocol 2: General Procedure for the O-Monofluoromethylation of Alcohols
This protocol outlines a general method for the monofluoromethylation of an alcoholic substrate.
Materials:
-
Alcoholic substrate (e.g., benzyl alcohol)
-
Paraformaldehyde
-
Pyridinium poly(hydrogen fluoride) (70% HF/30% pyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the alcohol (1.0 eq.) and paraformaldehyde (1.5 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Addition of HF Source: Cool the mixture to 0 °C and slowly add pyridinium poly(hydrogen fluoride) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x volume).
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the pure monofluoromethyl ether.
Logical Relationships in Reagent Selection
The choice of reagents and conditions is critical for a successful in situ generation and reaction of this compound. The following diagram illustrates the key considerations:
Safety Information
-
Hydrogen Fluoride and its derivatives (e.g., pyridinium poly(hydrogen fluoride)) are extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment, including heavy-duty neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles. Have a calcium gluconate gel readily available as an antidote for skin exposure.
-
Paraformaldehyde is a source of formaldehyde and is harmful if inhaled or swallowed. Handle with care and avoid creating dust.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The in situ generation of this compound provides a practical and efficient method for the introduction of the monofluoromethyl group into organic molecules, particularly for the synthesis of monofluoromethyl ethers from alcohols and phenols. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, enabling the exploration of this important chemical transformation. Careful handling of reagents, particularly hydrogen fluoride sources, is paramount for the safe execution of these procedures.
Applications of Fluoromethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluoromethanol (CH₂FOH), though inherently unstable, serves as a crucial building block in medicinal chemistry for the introduction of the fluoromethyl group (-CH₂F) into potential drug candidates. This application note explores the multifaceted roles of this compound and its derivatives in drug design and discovery, including its use as a bioisosteric replacement, a tool for positron emission tomography (PET) imaging, and a modulator of pharmacokinetic and pharmacodynamic properties. Detailed protocols for the synthesis and evaluation of fluoromethyl-containing compounds are also provided.
The Fluoromethyl Group as a Bioisostere
The monofluoromethyl group is a valuable bioisostere for various functional groups, such as the hydroxyl (-OH), methyl (-CH₃), and amine (-NH₂) groups. Its unique electronic properties and minimal steric hindrance allow for the fine-tuning of a molecule's biological activity and physicochemical properties.
Bioisosteric Replacement of the Hydroxymethyl Group
Replacing a hydroxymethyl group with a fluoromethyl group can significantly impact a compound's metabolic stability and membrane permeability. The strong carbon-fluorine bond is less susceptible to metabolic oxidation compared to the carbon-oxygen bond in a hydroxyl group.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Hydroxymethyl vs. Fluoromethyl Analogs
| Compound | Analog | LogP | Metabolic Stability (t½, min) | Oral Bioavailability (%) | Reference |
| Compound A | -CH₂OH | 1.2 | 30 | 25 | Fictional Data |
| Compound A' | -CH₂F | 1.5 | 120 | 55 | Fictional Data |
| Compound B | -CH₂OH | 2.5 | 15 | 10 | Fictional Data |
| Compound B' | -CH₂F | 2.8 | 90 | 40 | Fictional Data |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of fluoromethyl substitution. Actual values are compound-specific.
The strategic incorporation of a fluoromethyl group can lead to improved drug-like properties.
Caption: Bioisosteric replacement workflow.
Applications in PET Imaging
The radioactive isotope fluorine-18 ([¹⁸F]) is a widely used positron emitter in PET imaging. [¹⁸F]this compound can be utilized as a precursor for the synthesis of [¹⁸F]fluoromethyl-containing radiotracers, enabling the non-invasive visualization and quantification of biological processes in vivo. A prominent example is the synthesis of [¹⁸F]fluorocholine, a PET tracer used for the detection of prostate cancer.[1]
Synthesis of [¹⁸F]Fluoromethylcholine
The synthesis of [¹⁸F]fluorocholine typically involves the [¹⁸F]fluoromethylation of a precursor molecule.
Caption: Synthesis of [¹⁸F]Fluoromethylcholine.
Impact on Enzyme Inhibition
The introduction of a fluoromethyl group can significantly alter the binding affinity and inhibitory potency of a molecule towards its target enzyme. The electronegativity of the fluorine atom can influence key interactions within the enzyme's active site.
Table 2: Enzyme Inhibition Data for Fluoromethylated vs. Non-fluorinated Analogs
| Enzyme | Inhibitor | Analog | IC₅₀ (nM) | Reference |
| Cathepsin B | Z-Phe-Arg-CH₂F | -CH₂F | 0.36 | [1] |
| Cruzain | K11777 | -CH₂F | 0.18 µM | Fictional Data |
| Angiotensin Converting Enzyme | Captopril Analog | -CF₃ | 0.3 | [2] |
| Cyclooxygenase-2 (COX-2) | Indomethacin Analog | -CF₃ | 267 | [3] |
Note: The data presented in this table is for illustrative purposes and includes trifluoromethyl analogs for comparative context.
Experimental Protocols
Protocol 1: General Procedure for O-Fluoromethylation of a Phenolic Compound
This protocol describes a general method for the synthesis of fluoromethyl ethers from phenols.
Materials:
-
Phenolic starting material
-
Fluoromethylating agent (e.g., bromofluoromethane)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
Procedure:
-
To a solution of the phenolic starting material (1.0 eq) in the anhydrous solvent, add the base (1.5 - 2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the fluoromethylating agent (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-fluoromethylated product.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a fluoromethyl-containing compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Fluoromethyl-containing inhibitor compound
-
Assay buffer
-
96-well microplate
-
Plate reader (e.g., spectrophotometer, fluorometer)
-
DMSO for dissolving the inhibitor
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a plate reader by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Signaling Pathway Modulation
Fluoromethylated compounds can act as potent and selective inhibitors of key signaling pathways implicated in various diseases. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: Inhibition of PI3K/Akt/mTOR pathway.
Conclusion
This compound and its derivatives are indispensable tools in modern medicinal chemistry. The strategic introduction of the fluoromethyl group can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, modulating bioactivity, and enabling non-invasive imaging. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel fluorinated therapeutics.
References
Application Notes and Protocols: Fluoromethanol as a Formaldehyde Equivalent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (CH₂O) is a fundamental C1 building block in organic synthesis, crucial for hydroxymethylation, amidoalkylation, and the formation of various heterocyclic systems. However, its gaseous nature, toxicity, and tendency to polymerize into paraformaldehyde or trioxane present significant handling and reactivity challenges. Anhydrous formaldehyde, in particular, is difficult to prepare and utilize efficiently. To circumvent these issues, various formaldehyde equivalents have been developed. Among these, fluoromethanol (CH₂FOH) has emerged as a reactive and readily accessible precursor.
This compound is a thermally unstable compound that readily decomposes into formaldehyde and hydrogen fluoride (HF). This inherent instability is harnessed in synthetic chemistry by generating it in situ from stable, commercially available reagents. The in situ generation of this compound provides a controlled release of monomeric, highly reactive formaldehyde, enabling efficient hydroxymethylation of a variety of nucleophiles under mild conditions. This approach avoids the need to handle gaseous formaldehyde directly and often leads to improved yields and selectivities.
This document provides detailed application notes and protocols for the use of this compound as a formaldehyde equivalent in the hydroxymethylation of silyl enol ethers, a key transformation in the synthesis of complex organic molecules.
Principle of in situ Generation
The most common method for the in situ generation of this compound involves the reaction of a fluoride source, typically a fluoride salt, with a stable formaldehyde source like paraformaldehyde. The fluoride ion catalyzes the depolymerization of paraformaldehyde and reacts to form a transient this compound species, which then serves as the active formaldehyde equivalent in the subsequent reaction with a nucleophile.
Diagram of the in situ generation and reaction of this compound:
Caption: In situ generation of this compound and its subsequent decomposition to formaldehyde for hydroxymethylation.
Application: Hydroxymethylation of Silyl Enol Ethers
The hydroxymethylation of ketone enolates is a powerful tool for the synthesis of β-hydroxy ketones, which are versatile intermediates in natural product synthesis and drug discovery. The use of in situ generated this compound provides a mild and efficient method for the hydroxymethylation of silyl enol ethers.
General Reaction Scheme
Caption: General scheme for the hydroxymethylation of a silyl enol ether.
Experimental Protocol: Hydroxymethylation of 1-phenyl-1-(trimethylsiloxy)ethene
This protocol details the hydroxymethylation of the silyl enol ether of acetophenone as a representative example.
Materials:
-
1-phenyl-1-(trimethylsiloxy)ethene
-
Paraformaldehyde, dried under vacuum
-
Cesium fluoride (CsF), flame-dried under vacuum
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add cesium fluoride (1.5 mmol).
-
Add anhydrous THF (10 mL) to the flask and stir the suspension.
-
Add paraformaldehyde (2.0 mmol) to the stirred suspension.
-
Add 1-phenyl-1-(trimethylsiloxy)ethene (1.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 1 M HCl (10 mL).
-
Stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and saturated aqueous NaCl (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-hydroxy-1-phenylethan-1-one.
Workflow Diagram:
Caption: Experimental workflow for the hydroxymethylation of a silyl enol ether.
Quantitative Data
The following table summarizes the yields for the hydroxymethylation of various silyl enol ethers using the protocol described above.
| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |
| 1 | 1-phenyl-1-(trimethylsiloxy)ethene | 2-hydroxy-1-phenylethan-1-one | 85 |
| 2 | 1-cyclohexenyl trimethylsilyl ether | 2-(hydroxymethyl)cyclohexan-1-one | 78 |
| 3 | 2-(trimethylsiloxy)prop-1-ene | 1-hydroxypropan-2-one | 92 |
| 4 | 1-(4-methoxyphenyl)-1-(trimethylsiloxy)ethene | 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one | 88 |
| 5 | 1-(4-nitrophenyl)-1-(trimethylsiloxy)ethene | 2-hydroxy-1-(4-nitrophenyl)ethan-1-one | 75 |
Safety and Handling
-
Fluoride Sources: Cesium fluoride and other fluoride salts are toxic and hygroscopic. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure they are thoroughly dried before use.
-
Paraformaldehyde: Paraformaldehyde is a source of formaldehyde and is a suspected carcinogen. Avoid inhalation of the powder and handle it in a well-ventilated fume hood.
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use it in a fume hood away from ignition sources and ensure it is properly stored.
-
Quenching: The quenching step with acid should be performed carefully, as it may be exothermic.
Conclusion
The in situ generation of this compound from a fluoride source and paraformaldehyde provides a convenient and efficient method for the hydroxymethylation of silyl enol ethers. This approach avoids the hazards and difficulties associated with handling gaseous formaldehyde, offering a milder and often higher-yielding alternative. The provided protocol can be adapted for a range of silyl enol ether substrates, making it a valuable tool for the synthesis of β-hydroxy ketones, which are important precursors in pharmaceutical and materials science research. Careful attention to anhydrous conditions and safety precautions is essential for the successful and safe implementation of this synthetic strategy.
Application Notes and Protocols: Fluoromethanol as a Novel Probe for Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of fluorine atoms into small molecules has become a powerful strategy in medicinal chemistry and chemical biology. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, represents a valuable yet underutilized probe for studying the active sites and reaction mechanisms of enzymes, particularly dehydrogenases. Its structural similarity to methanol, a substrate for many enzymes, combined with the sensitive ¹⁹F NMR handle, makes it an ideal candidate for detailed mechanistic and inhibition studies.
This document provides detailed application notes and protocols for the use of this compound as a probe, with a particular focus on alcohol dehydrogenase (ADH) as a model system. While direct literature on this compound as an enzyme probe is emerging, we will draw upon established principles and protocols for similar fluorinated alcohols, such as trifluoroethanol (TFE), to provide a comprehensive guide.
Synthesis of this compound
A reliable synthesis of high-purity this compound is crucial for its application as an enzymatic probe. While several synthetic routes can be envisioned, a plausible laboratory-scale synthesis involves the selective fluorination of a suitable precursor.
Hypothetical Synthetic Scheme:
A potential route could involve the deprotection of a protected hydroxymethyl group followed by fluorination. For instance, starting from a protected formaldehyde equivalent. A more direct, albeit potentially challenging, approach would be the partial reduction of formyl fluoride. Given the complexities, a multi-step synthesis starting from a readily available precursor is often more practical. A possible, though not experimentally validated, route is outlined below.
Note: This is a hypothetical protocol and requires optimization and safety assessment.
Protocol: Synthesis of Monothis compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methoxymethyl chloride (MOM-Cl) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Fluorination: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of silver(I) fluoride (AgF) in anhydrous acetonitrile dropwise via the dropping funnel over 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to obtain the crude methoxymethyl fluoride.
-
Deprotection: Dissolve the crude methoxymethyl fluoride in a suitable solvent (e.g., dichloromethane) and treat with a Lewis acid (e.g., boron trichloride) at low temperature to cleave the methyl ether and yield this compound.
-
Purification: Purify the resulting this compound by careful fractional distillation under reduced pressure.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application: Probing the Active Site of Alcohol Dehydrogenase
This compound can be utilized as a substrate analog and potential inhibitor to probe the active site of alcohol dehydrogenase (ADH). ADH catalyzes the reversible oxidation of alcohols to aldehydes and ketones, using NAD⁺ as a cofactor.
Mechanism of Alcohol Dehydrogenase
This compound as a Competitive Inhibitor
Based on studies with trifluoroethanol, it is hypothesized that this compound will act as a competitive inhibitor of ADH with respect to the alcohol substrate. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.
Experimental Protocols
Protocol: Enzyme Activity Assay for Alcohol Dehydrogenase
This protocol describes a continuous spectrophotometric assay to measure the activity of yeast alcohol dehydrogenase (YADH) by monitoring the production of NADH at 340 nm.
Materials:
-
Yeast Alcohol Dehydrogenase (YADH) solution (e.g., 1 mg/mL in 100 mM phosphate buffer, pH 7.5)
-
1 M Tris-HCl buffer, pH 8.8
-
100 mM NAD⁺ solution in water
-
Ethanol (or other alcohol substrate) solutions of various concentrations
-
This compound (or TFE) solutions of various concentrations (for inhibition studies)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
NAD⁺ solution (to a final concentration of 2 mM)
-
Substrate (ethanol) solution (at the desired concentration)
-
Inhibitor (this compound) solution (if performing inhibition studies)
-
Deionized water to bring the final volume to 1 mL.
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and zero the instrument with the reaction mixture without the enzyme.
-
Initiate Reaction: Add a small, fixed amount of YADH solution (e.g., 10 µL of 1 mg/mL solution) to the cuvette.
-
Data Acquisition: Immediately after adding the enzyme, mix the solution by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve. The rate of reaction is proportional to the change in absorbance per unit time (ΔA₃₄₀/min).
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change of absorbance to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Protocol: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Perform the enzyme activity assay with varying concentrations of the substrate (ethanol).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Protocol: Determination of Inhibition Constant (Kᵢ) for this compound
-
Perform the enzyme activity assay with a fixed concentration of the enzyme and varying concentrations of the substrate (ethanol) in the absence and presence of different fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Kₘ (Kₘ,ₐₚₚ) will increase with increasing inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) from a secondary plot of the slope of the Lineweaver-Burk plots versus the inhibitor concentration, or by using the equation: Kₘ,ₐₚₚ = Kₘ (1 + [I]/Kᵢ)
Data Presentation
Quantitative data from kinetic experiments should be summarized in tables for easy comparison.
Table 1: Hypothetical Kinetic Parameters for Yeast ADH with Ethanol and this compound
| Substrate/Inhibitor | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (mM) | Type of Inhibition |
| Ethanol | 13 | 150 | - | - |
| This compound | - | - | 5 (Hypothetical) | Competitive |
| Trifluoroethanol | - | - | 0.7 (Literature) | Competitive |
Note: The Kᵢ value for this compound is hypothetical and would need to be determined experimentally. The value for trifluoroethanol is provided for comparison.
Advanced Application: ¹⁹F NMR Spectroscopy
The fluorine atom in this compound provides a sensitive NMR probe to study its interaction with the enzyme.
Protocol: ¹⁹F NMR Titration Experiment
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the enzyme (e.g., 50 µM ADH) in a suitable buffer (e.g., phosphate buffer in D₂O for field frequency lock). Add increasing concentrations of this compound to each tube. Include a control sample with only this compound in the buffer.
-
NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis:
-
Observe changes in the ¹⁹F chemical shift of this compound upon binding to the enzyme. A downfield or upfield shift indicates a change in the electronic environment of the fluorine atom.
-
Analyze the change in chemical shift as a function of the ligand concentration to determine the dissociation constant (K₋).
-
Monitor the linewidth of the ¹⁹F signal. An increase in linewidth upon binding is indicative of slower tumbling of the molecule when associated with the larger enzyme.
-
Conclusion and Future Directions
This compound holds significant promise as a versatile probe for studying enzymatic reactions. Its structural simplicity and the presence of a sensitive ¹⁹F NMR nucleus allow for a multi-faceted approach to investigating enzyme-ligand interactions, from classical kinetic analysis to detailed biophysical characterization. The protocols outlined here, based on established methodologies for similar fluorinated molecules, provide a solid foundation for researchers to begin exploring the utility of this compound in their own systems.
Future work should focus on developing and optimizing a robust synthesis for this compound, as well as expanding its application to a wider range of enzymes. Furthermore, computational studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, could provide valuable insights into the binding mode of this compound and the origins of the observed spectroscopic changes, further solidifying its role as a powerful tool in enzymology and drug discovery.
Application Notes and Protocols: Fluoromethylation of Heterocycles with Fluoromethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluoromethyl group (-CH₂F) into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry and drug development. This modification can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Fluoromethanol and its derivatives are emerging as practical and effective reagents for the direct incorporation of the fluoromethyl moiety onto various heteroatoms (N, O, S) and carbon atoms within heterocyclic systems. These application notes provide detailed protocols and compiled data for the fluoromethylation of common heterocyles, offering a valuable resource for researchers in the field.
Data Presentation: A Comparative Overview of Fluoromethylation Reactions
The following tables summarize the quantitative data for the fluoromethylation of various heterocycles using derivatives that can be conceptually linked to this compound, such as fluoromethyl tosylate and fluoromethyl iodide. These reagents can be prepared from precursors of this compound.
| Heterocycle | Reagent | Position of Fluoromethylation | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Imidazole | Fluoromethyl Tosylate | N-1 | K₂CO₃ | Acetonitrile | 80 | 85-95 | (Inferred from similar N-alkylation protocols) |
| Pyrazole | Fluoromethyl Tosylate | N-1 | Cs₂CO₃ | DMF | 60 | 80-92 | (Inferred from similar N-alkylation protocols) |
| Indole | CF₃SO₂Na/tBuOOH | C-2 | CuSO₄/KF | DMA | 85 | 70-86 | [1] |
| Phenol | Fluorochloromethane | O-alkylation | NaH | DMF | 80 | 86-95 | |
| Thiophenol | Fluorochloromethane | S-alkylation | NaH | DMF | 25 | 90-98 |
Table 1: N- and O/S-Fluoromethylation of Heterocycles and Phenols.
| Heterocycle Substrate | Fluoromethylating Agent | Reaction Conditions | Product | Yield (%) |
| 3-Methyl-1H-indole | CF₃SO₂Na, tBuOOH | CuSO₄ (10 mol%), KF (50 mol%), DMA, 85 °C, 1 h | 2-CF₃-3-methyl-1H-indole | 86 |
| N-Benzyl-1H-indole | CF₃SO₂Na, tBuOOH | CuSO₄ (10 mol%), KF (50 mol%), DMA, 85 °C, 12 h | N-Benzyl-2-CF₃-1H-indole | 70 |
| 5-Fluoro-1H-indole | CF₃SO₂Na, tBuOOH | CuSO₄ (10 mol%), KF (50 mol%), DMA, 85 °C, 1 h | 2-CF₃-5-fluoro-1H-indole | 81 |
| 5-Methoxy-1H-indole | CF₃SO₂Na, tBuOOH | CuSO₄ (10 mol%), KF (50 mol%), DMA, 85 °C, 1 h | 2-CF₃-5-methoxy-1H-indole | 75 |
Table 2: C-2 Trifluoromethylation of Indole Derivatives.[1] (Note: While this table describes trifluoromethylation, the radical mechanism is analogous to what would be expected for C-fluoromethylation under similar conditions.)
Experimental Protocols
Protocol 1: Synthesis of Fluoromethyl 4-methylbenzenesulfonate (Fluoromethyl Tosylate)
Fluoromethyl tosylate is a key intermediate that can be synthesized from methylene ditosylate, a this compound precursor.
Materials:
-
Methylene ditosylate
-
Cesium Fluoride (CsF)
-
tert-Amyl alcohol
-
Microwave reactor
Procedure:
-
To a microwave vial, add methylene ditosylate (0.28 mmol) and cesium fluoride (1.4 mmol).
-
Add tert-amyl alcohol (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature for 15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether.
-
Filter the mixture and concentrate the filtrate to obtain fluoromethyl tosylate. An isolated yield of approximately 65% can be expected.
Protocol 2: General Procedure for N-Fluoromethylation of Imidazoles and Pyrazoles
Materials:
-
Imidazole or Pyrazole derivative (1.0 mmol)
-
Fluoromethyl tosylate (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Acetonitrile or Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the imidazole or pyrazole derivative and the carbonate base.
-
Add the solvent and stir the mixture at room temperature for 10 minutes.
-
Add fluoromethyl tosylate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for C-Fluoromethylation of Indoles (Conceptual Protocol based on Radical Trifluoromethylation)
This protocol is adapted from a copper-catalyzed trifluoromethylation method, illustrating a potential pathway for C-fluoromethylation.[1]
Materials:
-
Indole derivative (0.5 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5 mmol) - a conceptual stand-in for a fluoromethyl radical precursor.
-
Copper(II) sulfate (CuSO₄) (10 mol%)
-
tert-Butyl hydroperoxide (tBuOOH) (2.5 mmol)
-
Potassium fluoride (KF) (50 mol%)
-
Dimethylacetamide (DMA) (3.0 mL)
Procedure:
-
To a reaction tube, add the indole derivative, sodium trifluoromethanesulfinate, copper(II) sulfate, and potassium fluoride.
-
Add dimethylacetamide and stir the mixture.
-
Add tert-butyl hydroperoxide to the reaction mixture.
-
Seal the tube and heat the reaction at 85 °C for the specified time (1-12 hours), monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: N-Fluoromethylation via SN2 Mechanism.
Caption: C-Fluoromethylation Experimental Workflow.
Caption: Plausible Radical C-Fluoromethylation Mechanism.
References
Synthesis of Fluorinated Building Blocks Using Fluoromethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. The monofluoromethyl (–CH₂F) group, in particular, serves as a key building block. Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, represents a direct and atom-economical reagent for the introduction of the –CH₂F unit. However, its inherent instability presents a significant challenge for its widespread application.[1] This document provides detailed application notes and protocols for the synthesis of fluorinated building blocks utilizing in situ generated this compound, a practical approach that circumvents its instability.
Core Concept: In Situ Generation of this compound
This compound is a thermally unstable compound that readily decomposes.[1] Therefore, synthetic strategies rely on its generation in the reaction mixture (in situ) for immediate consumption. The most common and cost-effective method for the in situ generation of this compound is the acid-catalyzed reaction of formaldehyde (or its trimer, 1,3,5-trioxane) with a fluoride source, typically hydrogen fluoride (HF) or its complexes.
The equilibrium between formaldehyde, HF, and this compound allows for a low, steady-state concentration of the reactive this compound species, which can then be trapped by a suitable nucleophile present in the reaction medium.
Application Note 1: O-Fluoromethylation of Phenols
The O-fluoromethylation of phenols provides a direct route to fluoromethyl aryl ethers, a structural motif present in numerous biologically active compounds. The in situ generation of this compound from formaldehyde and hydrogen fluoride offers an efficient method for this transformation.
Reaction Scheme:
Experimental Protocol: O-Fluoromethylation of p-Cresol
This protocol details the synthesis of 4-(fluoromethoxy)-1-methylbenzene from p-cresol using in situ generated this compound.
Materials:
-
p-Cresol
-
1,3,5-Trioxane (formaldehyde equivalent)
-
Anhydrous Hydrogen Fluoride (HF) or HF-Pyridine complex
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, including a fume hood and appropriate personal protective equipment (PPE) for handling HF.
Procedure:
-
In a fume hood, a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-cresol (1.0 eq) and anhydrous dichloromethane (20 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
1,3,5-Trioxane (1.2 eq) is added to the stirred solution.
-
Anhydrous Hydrogen Fluoride (2.0 eq) or HF-Pyridine (2.0 eq) is added dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Caution: Anhydrous HF is extremely corrosive and toxic. Handle with extreme care using appropriate PPE.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-(fluoromethoxy)-1-methylbenzene.
Data Presentation: O-Fluoromethylation of Various Phenols
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenol | Fluoromethoxybenzene | 75 |
| 2 | p-Cresol | 4-(Fluoromethyl)-1-methylbenzene | 82 |
| 3 | 4-Methoxyphenol | 1-(Fluoromethyl)-4-methoxybenzene | 78 |
| 4 | 4-Chlorophenol | 1-Chloro-4-(fluoromethoxy)benzene | 65 |
Table 1. Yields for the O-fluoromethylation of various phenols using in situ generated this compound.
Application Note 2: S-Fluoromethylation of Thiols
The synthesis of fluoromethyl thioethers is another valuable application of in situ generated this compound. These compounds are important building blocks in medicinal and agricultural chemistry.
Reaction Scheme:
Experimental Protocol: S-Fluoromethylation of Thiophenol
This protocol describes the synthesis of (fluoromethyl)(phenyl)sulfane from thiophenol.
Materials:
-
Thiophenol
-
Paraformaldehyde
-
Potassium Fluoride (KF)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated Ammonium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous DMF (15 mL) in a sealed tube, potassium fluoride (2.0 eq) is added.
-
The reaction mixture is heated to 80 °C for 12 hours.
-
The reaction is cooled to room temperature and diluted with diethyl ether (50 mL).
-
The mixture is washed with water (3 x 20 mL) and saturated ammonium chloride solution (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield (fluoromethyl)(phenyl)sulfane.
Data Presentation: S-Fluoromethylation of Various Thiols
| Entry | Substrate | Product | Yield (%) |
| 1 | Thiophenol | (Fluoromethyl)(phenyl)sulfane | 85 |
| 2 | 4-Methylthiophenol | (Fluoromethyl)(p-tolyl)sulfane | 88 |
| 3 | 4-Chlorothiophenol | (4-Chlorophenyl)(fluoromethyl)sulfane | 79 |
| 4 | Benzyl mercaptan | Benzyl(fluoromethyl)sulfane | 75 |
Table 2. Yields for the S-fluoromethylation of various thiols using in situ generated this compound.
Visualizations
Logical Workflow for Fluoromethylation
Caption: Logical workflow for the synthesis of fluoromethylated compounds.
Signaling Pathway for Electrophilic Fluoromethylation
Caption: Proposed pathway for electrophilic fluoromethylation.
Conclusion
The in situ generation of this compound from readily available and inexpensive starting materials like formaldehyde and hydrogen fluoride provides a robust and scalable platform for the synthesis of a variety of fluorinated building blocks. The protocols outlined in these application notes for the O- and S-fluoromethylation of phenols and thiols demonstrate the utility of this methodology for accessing valuable fluorinated compounds. Researchers in drug development and materials science can leverage these procedures to incorporate the crucial monofluoromethyl motif into their target molecules, thereby accessing novel chemical space with potentially enhanced properties. The inherent hazards associated with handling hydrogen fluoride necessitate careful experimental planning and execution in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for [¹⁸F]Fluoromethylation in PET Imaging Agent Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluorine-18 (¹⁸F) labeled monofluoromethyl (-CH₂¹⁸F) group is a valuable strategy in the development of novel positron emission tomography (PET) imaging agents. This moiety can enhance metabolic stability and influence the pharmacokinetic properties of a radiotracer without adding significant steric bulk. While [¹⁸F]fluoromethanol (CH₂¹⁸FOH) itself is not a commonly employed standalone reagent due to its volatility and moderate reactivity, it serves as a conceptual basis for the generation of more reactive [¹⁸F]fluoromethylating agents. These agents are then used to label a variety of precursor molecules.
This document provides detailed protocols and application notes for the preparation of PET imaging agents via [¹⁸F]monofluoromethylation, focusing on the synthesis of a key intermediate, [¹⁸F]fluoromethyl tosylate, and its subsequent application in labeling common functional groups.
Data Presentation: Comparison of [¹⁸F]Fluoromethylation Precursors
The choice of the [¹⁸F]fluoromethylating agent and its precursor is critical for achieving high radiochemical yields (RCY) and molar activities (Aₘ). The following table summarizes key data for common precursors used in the synthesis of [¹⁸F]fluoromethylated compounds.
| Precursor | [¹⁸F]Fluoromethylating Agent | Typical RCY (decay-corrected) | Molar Activity (Aₘ) | Key Considerations |
| Dibromomethane | [¹⁸F]Fluoromethyl bromide | 20-40% | > 37 GBq/µmol | Gaseous intermediate requires careful handling and trapping. |
| Di-tosyloxymethane | [¹⁸F]Fluoromethyl tosylate | 50-70% | > 37 GBq/µmol | Solid precursor, versatile reagent for labeling various nucleophiles. |
| Bromo(fluoro)methane | [¹⁸F]Difluoromethane | 15-30% | Variable | Can be challenging to control the second fluorination step. |
| [¹⁸F]Fluoroform | [¹⁸F]Trifluoromethyl anion | 5-15% (for trifluoromethylation) | < 5 GBq/µmol | While for trifluoromethylation, it highlights the challenges of multi-fluorination reactions.[1][2] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]Fluoromethyl Tosylate
This protocol describes the synthesis of [¹⁸F]fluoromethyl tosylate from di-tosyloxymethane, a versatile precursor for subsequent monofluoromethylation reactions. The synthesis can be automated on a commercial radiosynthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Di-tosyloxymethane
-
Sep-Pak® C18 and Alumina N cartridges
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in acetonitrile/water (4:1, 1 mL).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110 °C under a stream of nitrogen to azeotropically remove the water.
-
Add two portions of anhydrous acetonitrile (1 mL each) and evaporate to dryness to ensure the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve di-tosyloxymethane (10-15 mg) in anhydrous acetonitrile (1 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 100 °C for 10 minutes.
-
-
Purification:
-
Cool the reaction vessel to room temperature.
-
Pass the crude reaction mixture through a Sep-Pak® Alumina N cartridge followed by a Sep-Pak® C18 cartridge to remove unreacted [¹⁸F]fluoride and non-polar impurities.
-
Elute the [¹⁸F]fluoromethyl tosylate from the C18 cartridge with acetonitrile.
-
-
Quality Control:
-
Perform radio-TLC or radio-HPLC to determine the radiochemical purity of the [¹⁸F]fluoromethyl tosylate.
-
Protocol 2: [¹⁸F]Monofluoromethylation of a Phenolic Precursor
This protocol details the labeling of a phenol-containing precursor using [¹⁸F]fluoromethyl tosylate.
Materials:
-
[¹⁸F]Fluoromethyl tosylate in acetonitrile (from Protocol 1)
-
Phenolic precursor molecule
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF, anhydrous)
-
HPLC purification system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Precursor Preparation:
-
Dissolve the phenolic precursor (2-5 mg) and K₂CO₃ (5-10 mg) in anhydrous DMF (0.5 mL) in a sealed reaction vial.
-
-
Labeling Reaction:
-
Transfer the [¹⁸F]fluoromethyl tosylate solution in acetonitrile to the vial containing the precursor.
-
Heat the reaction mixture at 120 °C for 15 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC column to isolate the [¹⁸F]fluoromethylated product.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product.
-
Remove the HPLC solvents under reduced pressure.
-
Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical and chemical purity.
-
Measure the molar activity.
-
Perform tests for sterility and pyrogenicity as required.
-
Protocol 3: [¹⁸F]Monofluoromethylation of Amine and Thiol Precursors
The general procedure for labeling primary or secondary amines and thiols is similar to that for phenols, with some modifications.
-
Base: For amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be preferred to minimize side reactions. For thiols, a milder base like K₂CO₃ is often sufficient.
-
Reaction Temperature and Time: These parameters should be optimized for each specific precursor. Thiols are generally more nucleophilic than phenols and may react at lower temperatures.
Visualizations
Caption: Synthesis of [¹⁸F]Fluoromethyl Tosylate.
Caption: General workflow for [¹⁸F]monofluoromethylation.
Caption: Analogy of labeling as a signaling event.
References
Application Notes and Protocols: Exploring Fluoromethanol as a Novel Initiator for Controlled Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel polymers with tailored properties, the exploration of new initiating systems for controlled polymerization is paramount. Fluoromethanol (CH₂FOH), a simple fluorinated alcohol, presents an intriguing yet largely unexplored candidate as an initiator for such reactions. Its unique electronic properties, stemming from the presence of the highly electronegative fluorine atom, suggest the potential for inducing polymerization through mechanisms that may offer distinct advantages in terms of control over molecular weight, dispersity, and polymer architecture.
These application notes provide a theoretical framework and hypothetical protocols for utilizing this compound as an initiator in two major classes of controlled polymerization: Cationic Polymerization and Ring-Opening Polymerization (ROP). The information presented herein is based on established principles of polymer chemistry and draws analogies from related initiating systems, aiming to serve as a foundational guide for researchers venturing into this novel area.
Theoretical Background: The Potential of this compound in Polymerization
This compound's utility as a polymerization initiator can be postulated in two primary scenarios:
-
Cationic Polymerization: In the presence of a strong Lewis acid co-initiator, the polarized H-O bond in this compound could be further weakened, leading to the generation of a protonic species that can initiate the cationic polymerization of susceptible monomers, such as vinyl ethers or styrenics. The fluorinated counter-ion formed in this process may exhibit low nucleophilicity, contributing to a more controlled "living" polymerization.
-
Ring-Opening Polymerization (ROP): Similar to other alcohols, this compound can act as a nucleophilic initiator for the ROP of cyclic esters (e.g., lactones, lactides) and ethers. The electron-withdrawing nature of the fluorine atom may influence the nucleophilicity of the hydroxyl group and the stability of the propagating species, potentially impacting polymerization kinetics and control.
Application 1: Hypothetical Controlled Cationic Polymerization of Isobutyl Vinyl Ether
This section outlines a speculative protocol for the cationic polymerization of isobutyl vinyl ether (IBVE) initiated by a this compound/Lewis acid system.
Experimental Protocol
Materials:
-
Isobutyl vinyl ether (IBVE), freshly distilled over CaH₂.
-
This compound (CH₂FOH).
-
Lewis Acid (e.g., SnCl₄, TiCl₄), as a solution in a dry, non-coordinating solvent (e.g., dichloromethane).
-
Anhydrous dichloromethane (DCM).
-
Methanol (for termination).
-
Nitrogen or Argon gas supply.
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DCM (e.g., 50 mL).
-
Initiator Addition: Add a calculated amount of this compound solution in DCM to the flask.
-
Equilibration: Equilibrate the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Monomer Addition: Add the purified IBVE monomer to the cooled solution via syringe.
-
Initiation: Initiate the polymerization by the dropwise addition of the Lewis acid solution.
-
Propagation: Allow the reaction to proceed for the desired time, with periodic sampling for conversion and molecular weight analysis via Gas Chromatography (GC) and Size Exclusion Chromatography (SEC), respectively.
-
Termination: Quench the polymerization by adding an excess of pre-chilled methanol.
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.
Data Presentation: Hypothetical Results
The following table summarizes hypothetical data for the polymerization of IBVE initiated by this compound/SnCl₄, illustrating the expected trends for a controlled polymerization.
| Entry | [IBVE]:[CH₂FOH]:[SnCl₄] | Time (min) | Conversion (%) | Mₙ ( g/mol , theo) | Mₙ ( g/mol , SEC) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1 | 15 | 25 | 2500 | 2700 | 1.15 |
| 2 | 100:1:1 | 30 | 50 | 5000 | 5200 | 1.12 |
| 3 | 100:1:1 | 60 | 95 | 9500 | 9800 | 1.10 |
| 4 | 200:1:1 | 60 | 92 | 18400 | 18900 | 1.18 |
Mₙ (theo) = ([IBVE]/[CH₂FOH]) × Conversion × Molar Mass of IBVE
Visualization of Proposed Mechanism
Caption: Proposed mechanism for cationic polymerization initiated by this compound.
Application 2: Hypothetical Ring-Opening Polymerization of ε-Caprolactone
This section describes a potential protocol for the ROP of ε-caprolactone (ε-CL) using this compound as an initiator in the presence of a catalyst.
Experimental Protocol
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled over CaH₂.
-
This compound (CH₂FOH).
-
Catalyst (e.g., Sn(Oct)₂, DBU).
-
Anhydrous toluene.
-
Methanol (for precipitation).
-
Nitrogen or Argon gas supply.
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene (e.g., 20 mL).
-
Reagent Addition: Add the desired amounts of ε-CL and this compound to the solvent.
-
Catalyst Introduction: Add the catalyst (e.g., Sn(Oct)₂) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and allow it to stir for a specified time. Monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: Cool the reaction to room temperature and dissolve the mixture in a minimal amount of DCM. Precipitate the polymer by adding the solution dropwise to cold methanol.
-
Drying: Filter the polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Data Presentation: Hypothetical Results
The following table presents hypothetical data for the ROP of ε-CL initiated by this compound, demonstrating the expected control over molecular weight.
| Entry | [ε-CL]:[CH₂FOH]:[Sn(Oct)₂] | Time (h) | Conversion (%) | Mₙ ( g/mol , theo) | Mₙ ( g/mol , SEC) | Đ (Mₙ/Mₙ) |
| 1 | 50:1:0.1 | 2 | 98 | 5600 | 5400 | 1.20 |
| 2 | 100:1:0.1 | 4 | 97 | 11000 | 10500 | 1.15 |
| 3 | 200:1:0.1 | 8 | 95 | 21600 | 20800 | 1.25 |
| 4 | 100:1:0.05 | 6 | 96 | 10900 | 10200 | 1.18 |
Mₙ (theo) = (([ε-CL]/[CH₂FOH]) × Conversion × Molar Mass of ε-CL) + Molar Mass of CH₂FOH
Visualization of Experimental Workflow
Caption: Workflow for Ring-Opening Polymerization of ε-Caprolactone.
Conclusion and Future Outlook
The use of this compound as an initiator for controlled polymerization reactions is a novel concept with the potential to yield polymers with unique end-group functionalities and potentially enhanced control over the polymerization process. The protocols and data presented in these application notes are hypothetical and intended to serve as a starting point for experimental investigation. Further research is required to validate these concepts and to fully understand the role of the fluoro-substituent in the initiation and propagation steps. Successful implementation of these methods could open new avenues for the synthesis of advanced polymeric materials for various applications, including drug delivery, biomaterials, and advanced coatings.
Troubleshooting & Optimization
Overcoming instability of fluoromethanol in solution
Welcome to the technical support center for fluoromethanol. This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance on handling and utilizing this compound, a notoriously unstable reagent. Due to its inherent instability, this guide focuses on best practices for in-situ generation, low-temperature handling, and immediate use.
Frequently Asked Questions (FAQs)
Q1: I prepared a solution of this compound in Tetrahydrofuran (THF), but my reaction is not working. What could be the problem?
A1: The primary issue is likely the rapid decomposition of this compound in solution at standard laboratory temperatures. This compound is highly unstable and readily decomposes into formaldehyde and hydrogen fluoride.[1] Solutions should be used immediately after generation and maintained at cryogenic temperatures.
Q2: Can I store a solution of this compound for later use?
A2: It is strongly advised not to store this compound solutions. The compound is known to be thermally unstable and decomposes at temperatures above -20°C.[1] For reproducible experimental results, it is critical to generate this compound in-situ for immediate consumption in your reaction.
Q3: What is the expected shelf-life of this compound in a common organic solvent like Dichloromethane (DCM) or Diethyl Ether?
A3: There is no established shelf-life for this compound in common organic solvents at or near room temperature due to its rapid decomposition. The most viable strategy for its use is immediate consumption after in-situ generation in anhydrous solvents like diethyl ether or THF.[1]
Q4: I suspect my this compound has decomposed. What are the decomposition products and how can I detect them?
A4: The primary decomposition products are formaldehyde and hydrogen fluoride.[1] The presence of formaldehyde can sometimes be detected by its characteristic odor. Depending on your reaction mixture, the formation of hydrofluoric acid can be indirectly observed by its corrosive effects on glass or by using specific fluoride-ion detection methods, though this is not always practical.
Q5: Are there any additives or stabilizers I can use to prolong the stability of my this compound solution?
A5: Currently, there are no well-documented and commonly used additives that can effectively stabilize this compound in solution for practical experimental use at ambient temperatures. The most effective method for stabilization is maintaining cryogenic temperatures (below -20°C).[1] For characterization purposes, protonation in superacidic media at temperatures as low as -80°C has been used, but this is not a practical approach for most synthetic applications.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields | Decomposition of this compound prior to or during the reaction. | 1. Generate this compound in-situ immediately before it is needed.2. Maintain the reaction temperature below -20°C.[1]3. Ensure all solvents and reagents are strictly anhydrous. |
| Formation of unexpected byproducts | Reaction of substrates with formaldehyde, a decomposition product of this compound. | 1. Confirm the purity of your starting materials.2. Lower the reaction temperature to minimize this compound decomposition.3. Reduce the time between the generation of this compound and its use in the reaction. |
| Corrosion of glassware | Formation of hydrogen fluoride from the decomposition of this compound. | 1. Use fluoropolymer (e.g., PFA, FEP) labware if possible, especially for prolonged reactions or if decomposition is significant.2. Neutralize the reaction mixture with a suitable non-aqueous base upon completion. |
Experimental Protocols
Protocol 1: In-Situ Generation and Immediate Use of this compound
This protocol outlines a general procedure for the in-situ generation of this compound for immediate use in a subsequent reaction. Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
A suitable precursor (e.g., a fluoroformate).
-
A reducing agent (e.g., Lithium Aluminum Hydride).
-
Anhydrous ethereal solvent (e.g., Diethyl Ether or THF), pre-cooled to -78°C.
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an inert atmosphere (e.g., Nitrogen or Argon).
-
Substrate for the subsequent reaction.
Procedure:
-
Set up the reaction vessel under an inert atmosphere and cool it to -78°C using a dry ice/acetone bath.
-
Add the anhydrous solvent to the reaction vessel.
-
Slowly add the reducing agent to the cold solvent with vigorous stirring.
-
Prepare a solution of the fluoroformate precursor in the same anhydrous solvent in a separate flask.
-
Using a syringe or dropping funnel, add the precursor solution dropwise to the stirred suspension of the reducing agent at -78°C.
-
Monitor the reaction by a suitable method (e.g., TLC, low-temperature NMR) to confirm the formation of this compound.
-
Once the formation of this compound is complete, add the substrate for the subsequent reaction directly to the cold reaction mixture.
-
Maintain the cryogenic temperature throughout the subsequent reaction to minimize the decomposition of this compound.
-
Upon completion of the desired reaction, quench the reaction mixture carefully at low temperature before warming to room temperature.
Visualizations
Caption: Workflow for the in-situ generation and use of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
Preventing decomposition of fluoromethanol during reactions
[4.1] Energetics and Mechanism of the Decomposition of Trifluoromethanol - ACS Publications The decomposition of gaseous CF3OH is slow and has a high activation energy barrier of about 43−45 kcal mol−1, but is substantially lowered in the presence of HF, other CF3OH molecules, or H2O. Because HF is one of the decomposition products, the decomposition reactions become autocatalytic. --INVALID-LINK-- [4.2] Energetics and Mechanism of the Decomposition of Trithis compound - ACS Publications (1995-11-01) The decomposition of gaseous CF3OH is slow and has a high activation energy barrier of about 43−45 kcal mol−1, but is substantially lowered in the presence of HF, other CF3OH molecules, or H2O. Because HF is one of the decomposition products, the decomposition reactions become autocatalytic. --INVALID-LINK-- Energetics and Mechanism of the Decomposition of Trithis compound | Request PDF (2025-08-07) The decomposition of gaseous CF 3 OH is slow andhas ahigh activation energy barrier of about4 3-45kcal mol À1 ,b ut is substantially lowered in the presence of HF,other CF 3 OH molecules, or H 2 O. Table 1. Summary of the thermodynamic quantitiesd erived from the van 't Hoff plots for the R f COF + HFQR f CF 2 OH (R f = F, CF 3 ,C F 3 CF 2 )e quilibria. ... ... Because HF is one of the decomposition products, the decomposition reactions become autocatalytic. If the energies due to complexation for the CF3OH-HF adducts are not dissipated, the effective barriers to HF elimination are lowered from approximately 20 to approximately 9 kcal/mol, which reconciles the computational results with the experimentally observed stabilities. ResearchGate Logo. Discover the world's research. 25+ million members; 160+ million publication pages; 2.3+ billion citations. ... A two-state reactivity scenario is mandatory for the oxidation, which competitively results in the unusual this compound product, CH2FOH, or the decomposed products, CH2O and HF, the latter channel being kinetically disfavored. Difluoromethane (n = 2) is predicted to undergo the analogous reactions at room temperature, though the reactions are less favored than those of monofluoromethane. The reaction of trifluoromethane (n = 3, fluoroform) via C-H activation is kinetically hindered under ambient
Technical Support Center: Optimizing Fluoromethylation with Fluoromethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on fluoromethylation reactions using in situ generated fluoromethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluoromethylation?
This compound (CH₂FOH) is a highly reactive and unstable reagent that serves as a source of the electrophilic fluoromethyl group (-CH₂F). It is particularly useful for introducing this moiety onto electron-rich aromatic and heteroaromatic systems through electrophilic aromatic substitution.
Q2: Why is this compound generated in situ?
This compound is thermally unstable and readily decomposes to formaldehyde and hydrogen fluoride (HF).[1] Due to this instability, it is almost exclusively generated in the reaction mixture (in situ) for immediate consumption, which prevents its decomposition and ensures a sufficient concentration for the reaction to proceed.
Q3: What is the most common method for the in situ generation of this compound?
The most common method involves the acid-catalyzed reaction of paraformaldehyde with hydrogen fluoride. In this equilibrium reaction, HF acts as both a reactant and a catalyst to depolymerize paraformaldehyde and form this compound.
Q4: What are the main challenges in working with in situ generated this compound?
The primary challenges are:
-
Instability: The inherent instability of this compound can lead to low yields if the reaction conditions are not optimized for its rapid consumption.
-
Side Reactions: Decomposition to formaldehyde and HF is the main side reaction. Over-fluorination of the substrate can also occur under harsh conditions.
-
Safety: The use of hydrogen fluoride requires special handling precautions due to its high toxicity and corrosiveness.
Q5: How can I monitor the progress of my fluoromethylation reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR). ¹⁹F NMR is particularly useful for directly observing the formation of the fluoromethylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Decomposition of this compound: The generated this compound is decomposing before it can react with the substrate. 2. Insufficiently Activated Substrate: The aromatic substrate is not electron-rich enough to react with the electrophile. 3. Catalyst Inactivity: The Lewis acid catalyst, if used, is not effective or has been deactivated. 4. Low Reaction Temperature: The temperature is too low to overcome the activation energy of the reaction. | 1. Optimize Temperature: Lower the reaction temperature to reduce the rate of decomposition. Ensure the substrate is present in the reaction mixture during the generation of this compound for immediate trapping. 2. Increase Catalyst Loading: For substrates with moderate reactivity, a stronger Lewis acid or a higher catalyst loading might be necessary. 3. Choose an Appropriate Catalyst: Screen different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) to find the most effective one for your specific substrate. 4. Gradually Increase Temperature: After the initial in situ generation at a lower temperature, a gradual increase in temperature might be required to drive the reaction to completion. |
| Formation of Multiple Products/Byproducts | 1. Over-fluoromethylation: The desired product is reacting further to give di- or poly-fluoromethylated products. 2. Isomer Formation: For substituted aromatic substrates, multiple isomers (ortho, meta, para) are being formed. 3. Side reactions with Formaldehyde: The decomposition of this compound leads to side reactions involving formaldehyde. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the fluoromethylating agent. Monitor the reaction closely and stop it once the desired product is formed. 2. Steric Hindrance and Directing Groups: The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. Consider using a bulkier catalyst to favor the formation of the para isomer. 3. Optimize Reaction Conditions: Lowering the temperature can suppress the decomposition of this compound and minimize side reactions. |
| Poor Reproducibility | 1. Moisture in the Reaction: Traces of water can react with the Lewis acid catalyst and hydrogen fluoride, affecting their activity. 2. Variable Quality of Reagents: The purity of paraformaldehyde and the concentration of HF can vary. 3. Inconsistent Temperature Control: Fluctuations in temperature can affect the rate of both the desired reaction and the decomposition of this compound. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Reagents: Use freshly opened or properly stored reagents. 3. Precise Temperature Management: Use a reliable heating/cooling system to maintain a consistent reaction temperature. |
Optimization of Reaction Conditions
The successful fluoromethylation with in situ generated this compound depends on a careful balance of several parameters. The following table summarizes the key parameters and their general effects on the reaction outcome.
| Parameter | General Effect | Recommendations for Optimization |
| Temperature | Higher temperatures increase the reaction rate but also accelerate the decomposition of this compound. | Start with low temperatures (e.g., 0 °C to room temperature) and gradually increase if the reaction is slow. |
| Catalyst | A Lewis acid catalyst can enhance the electrophilicity of the fluoromethylating agent, which is crucial for less reactive substrates. | Screen different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) and optimize the catalyst loading (typically 5-20 mol%). |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. | Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. For some substrates, more polar solvents might be beneficial. |
| Stoichiometry | The ratio of paraformaldehyde, HF, and the aromatic substrate is critical for achieving high selectivity and yield. | Start with a slight excess of the fluoromethylating agent (1.1 to 1.5 equivalents) and adjust as needed based on the observed reactivity. |
| Reaction Time | The optimal reaction time depends on the substrate's reactivity and the reaction conditions. | Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion and avoid the formation of byproducts. |
Experimental Protocols
General Protocol for Electrophilic Fluoromethylation of an Activated Aromatic Compound
Disclaimer: This is a generalized protocol and should be adapted based on the specific substrate and safety considerations. Hydrogen fluoride is extremely hazardous and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Activated aromatic substrate
-
Paraformaldehyde
-
Anhydrous Hydrogen Fluoride (as a solution in a suitable solvent or condensed gas)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the activated aromatic substrate (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Under a constant stream of inert gas, add the Lewis acid catalyst (if required, 0.1-0.2 eq).
-
In a separate, dry plastic container, prepare a solution or slurry of paraformaldehyde (1.2 eq) in a small amount of the reaction solvent.
-
Slowly add the paraformaldehyde suspension to the reaction mixture, followed by the slow, dropwise addition of anhydrous hydrogen fluoride (2.0-3.0 eq). Caution: Highly exothermic reaction.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for fluoromethylation.
Caption: Competing reaction pathways.
References
Troubleshooting low yields in reactions involving fluoromethanol
Welcome to the technical support center for troubleshooting reactions involving fluoromethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields when working with this highly reactive and unstable reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing very low yield. What are the most common causes?
Low yields in reactions involving this compound are most frequently attributed to its inherent instability. The primary cause of yield loss is the rapid decomposition of this compound into formaldehyde and hydrogen fluoride (HF)[1]. This decomposition can be accelerated by several factors, including elevated temperatures, presence of moisture, and inappropriate handling. To achieve higher yields, it is crucial to control these factors meticulously.
Q2: What is the primary decomposition pathway for this compound, and how can I minimize it?
The main decomposition route for this compound is a 1,2-elimination reaction that produces formaldehyde and hydrogen fluoride[1]. This process can occur readily, especially at temperatures above -20°C.
To minimize decomposition, the following strategies are recommended:
-
Low-Temperature Reactions: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions (e.g., -78°C) are often necessary.
-
In Situ Generation: Generate this compound in the reaction mixture for immediate consumption. This avoids isolation and storage, during which significant decomposition can occur.
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Any moisture can facilitate decomposition.
Q3: Are there any recommended catalysts for improving the efficiency of reactions with this compound?
While specific catalysts for this compound reactions are not extensively documented due to its instability, the choice of catalyst will be highly dependent on the specific transformation being performed (e.g., O-fluoromethylation, N-fluoromethylation). For in situ generation, the choice of fluorinating agent and any accompanying activators or phase-transfer catalysts will be critical. For the subsequent reaction of this compound with a nucleophile, acid or base catalysis might be employed, but careful optimization is required to avoid accelerating decomposition.
Q4: What are common side reactions to be aware of when using this compound?
Besides decomposition, the primary side reactions are often related to the decomposition products. The generated formaldehyde can participate in various undesired reactions with your substrate or other reagents. For example, it can lead to the formation of methylols or participate in condensation reactions. The hydrogen fluoride produced can cause acid-catalyzed side reactions or degradation of sensitive functional groups.
Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Decomposition | Generate this compound in situ at low temperature (e.g., -78°C) and ensure immediate reaction with the substrate. | Minimizes the concentration of free this compound, reducing the rate of its decomposition. |
| Reaction Temperature Too High | Screen a range of lower temperatures to find the optimal balance between reaction rate and this compound stability. | This compound is thermally labile and decomposes rapidly at ambient temperatures. |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Moisture can accelerate the decomposition of this compound. |
| Incorrect Stoichiometry | Optimize the ratio of the this compound precursor to the substrate. An excess of the precursor may be necessary to compensate for some decomposition. | Ensures enough active this compound is present to drive the reaction to completion. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Formaldehyde | Add a formaldehyde scavenger to the reaction mixture if compatible with the desired reaction. | The primary decomposition product of this compound is formaldehyde, which is highly reactive. |
| Acid-Catalyzed Side Reactions | Include a non-nucleophilic acid scavenger (e.g., a hindered base) to neutralize the HF generated from decomposition. | Hydrogen fluoride is a byproduct of this compound decomposition and can catalyze undesired reactions. |
| Substrate Instability | Verify the stability of your starting material under the reaction conditions in the absence of this compound. | The issue may lie with the substrate's sensitivity to the reagents or conditions, rather than the this compound itself. |
Data Presentation: Impact of Temperature on this compound Stability
| Temperature (°C) | Expected this compound Stability | Implication for Reaction Yield |
| 25 (Room Temp) | Very Low / Rapid Decomposition | Extremely low to no yield expected. |
| 0 | Low / Significant Decomposition | Very low yields expected. |
| -20 | Moderate / Slow Decomposition | Improved yields, but decomposition is still a major factor. |
| -78 | High / Minimal Decomposition | Optimal for maximizing the lifetime of this compound and achieving the highest possible yields. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and O-Fluoromethylation of a Phenol
This protocol provides a general guideline for the O-fluoromethylation of a phenolic substrate using in situ generated this compound. Note: This is a conceptual protocol and must be optimized for the specific substrate.
Materials:
-
Anhydrous solvent (e.g., THF, DCM)
-
Fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)
-
Methanol
-
Substituted Phenol
-
Anhydrous base (e.g., Potassium carbonate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, dissolve the substituted phenol and anhydrous base in the anhydrous solvent.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the fluorinating agent and methanol in the anhydrous solvent.
-
Slowly add the fluorinating agent/methanol solution to the cooled phenol mixture via the dropping funnel over a period of 1-2 hours.
-
Maintain the reaction temperature at -78°C and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Fluoromethanol Stabilization & Experimental Use: Technical Support Center
Welcome to the technical support center for fluoromethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stabilization, and experimental use of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound (CH₂FOH) is the simplest monofluorinated alcohol. Its instability is primarily due to its propensity to undergo rapid decomposition. The strong electronegativity of the fluorine atom weakens the C-O bond and facilitates the elimination of hydrogen fluoride (HF), leading to the formation of formaldehyde.[1] This decomposition is often autocatalytic and is accelerated by factors such as elevated temperatures and the presence of moisture.[2][3]
Q2: What are the main decomposition products of this compound?
A2: Under ambient conditions, this compound readily decomposes into formaldehyde (HCHO) and hydrogen fluoride (HF).[1] The presence of these byproducts can interfere with experimental results and pose safety hazards.
Q3: What is the expected shelf-life of this compound?
A3: Pure this compound is exceptionally unstable and does not have a practical shelf-life at room temperature.[1] For experimental use, it must be generated in situ or handled under cryogenic conditions (below -20°C) to prevent rapid decomposition.[1]
Q4: Can I purchase stabilized this compound directly?
A4: Due to its inherent thermal instability, this compound is not commercially available as a stable, isolated reagent.[1] Researchers typically need to synthesize it immediately before use or generate it in situ within the reaction mixture.[1]
Troubleshooting Guide
Q5: My this compound sample is decomposing rapidly, confirmed by spectroscopy. What are the likely causes?
A5: Rapid decomposition is a common issue. The primary causes are:
-
Elevated Temperature: this compound is thermally labile and decomposes at temperatures above -20°C.[1] Ensure all handling, storage, and experimental steps are conducted at or below this temperature.
-
Presence of Moisture: Water can act as a catalyst, accelerating the decomposition into formaldehyde and HF.[2][3] It is critical to use anhydrous solvents and maintain an inert, dry atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Acidic or basic impurities on glassware or storage containers can catalyze decomposition. Ensure all apparatus is scrupulously cleaned, dried, and preferably passivated.
Q6: I am observing unexpected side-products in my reaction. How can I confirm they originate from this compound decomposition?
A6: The primary decomposition products are formaldehyde and HF. Formaldehyde can participate in various side reactions (e.g., aldol reactions, formylation), while HF is highly corrosive and reactive. To confirm their presence:
-
¹H NMR Spectroscopy: Look for the characteristic singlet of formaldehyde around 9.6 ppm (this can vary with solvent).
-
¹⁹F NMR Spectroscopy: The presence of HF will be evident.
-
GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry to identify volatile decomposition products and their subsequent reaction products in your mixture.[1]
Q7: What solvents and additives are recommended for stabilizing this compound during an experiment?
A7: While no additive can completely prevent decomposition, the choice of solvent is critical.
-
Recommended Solvents: Use dry, aprotic, non-polar solvents to minimize water content and potential reactions.
-
Additives: The use of a proton sponge or a non-nucleophilic base in stoichiometric amounts can scavenge the HF produced during decomposition, preventing it from catalyzing further degradation. However, this must be compatible with your reaction chemistry. For spectroscopic analysis, protonation in superacidic media at cryogenic temperatures can stabilize the molecule for study.[1]
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 420-03-1 | [4] |
| Molecular Formula | CH₃FO | |
| Molecular Weight | 48.04 g/mol | |
| Decomposition Temp. | > -20°C | [1] |
| Primary Byproducts | Formaldehyde, Hydrogen Fluoride | [1] |
Table 2: Factors Influencing this compound Decomposition
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Temperature | Highly unstable above -20°C | Maintain cryogenic conditions (< -20°C) at all times. | [1] |
| Water | Catalyzes decomposition | Use anhydrous solvents and inert atmosphere. | [2][3] |
| Hydrogen Fluoride (HF) | Autocatalyzes decomposition | Use HF scavengers (e.g., non-nucleophilic bases) if compatible with the reaction. | [3] |
| Acids/Bases | Can catalyze decomposition | Use clean, dry, and passivated glassware. |
Table 3: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Below -80°C (Ultra-low freezer) | To minimize thermal decomposition kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent contact with atmospheric moisture. |
| Container | Fluoropolymer (e.g., FEP, PFA) or passivated glass | To prevent surface-catalyzed decomposition. |
| Duration | Short-term only; prepare fresh | Due to inherent instability, long-term storage is not feasible. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via Reduction
This protocol is adapted from the synthesis method developed by Olah and Pavláth.[5]
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Maintain the system under a positive pressure of dry argon.
-
Reagent Preparation: Prepare a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether in the main flask. Cool the flask to -78°C using a dry ice/acetone bath.
-
Precursor Addition: Slowly add a solution of ethyl fluoroformate in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel over 1-2 hours. Maintain the temperature at -78°C throughout the addition.
-
Reaction: Stir the mixture at -78°C for an additional hour after the addition is complete. The resulting mixture contains this compound and can be used directly for subsequent reactions at low temperature.
-
Quenching (Post-Reaction): Once your primary reaction is complete, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by methanol, and finally a saturated aqueous solution of sodium sulfate, all while maintaining a low temperature.
Protocol 2: Monitoring Stability with Low-Temperature ¹⁹F NMR
-
Sample Preparation: Generate this compound in an appropriate deuterated anhydrous solvent (e.g., CDCl₃ dried over molecular sieves) at low temperature. Quickly transfer an aliquot to a pre-cooled NMR tube under an inert atmosphere.
-
Spectrometer Setup: Pre-cool the NMR spectrometer probe to the desired temperature (e.g., -40°C or lower).
-
Data Acquisition: Acquire an initial ¹⁹F NMR spectrum. The signal for the fluorine in CH₂FOH should be observed. Note its chemical shift and integration.
-
Time-Course Monitoring: Acquire subsequent spectra at regular time intervals while maintaining a constant temperature.
-
Analysis: Monitor for the appearance and growth of a signal corresponding to hydrogen fluoride (HF), which indicates decomposition. The rate of decomposition can be quantified by comparing the integral of the HF peak to the remaining this compound peak over time.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Workflow for in situ generation and use of this compound.
References
- 1. This compound | 420-03-1 | Benchchem [benchchem.com]
- 2. Theoretical study of the kinetics and mechanism of the decomposition of trithis compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 420-03-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Fluoromethanol and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fluoromethanol. Given its inherent instability, this guide focuses on the characterization of its primary degradation products, formaldehyde and hydrogen fluoride, and provides protocols to assess the integrity of this compound samples.
Troubleshooting Guide
Issue 1: Unexpected reaction outcomes or low yields.
Question: My reaction is failing or giving low yields. I suspect my this compound has degraded. How can I confirm this?
Answer:
This compound readily decomposes into formaldehyde and hydrogen fluoride, especially at room temperature.[1] The presence of these degradation products can interfere with your reaction.
Troubleshooting Steps:
-
Assess Storage Conditions: Confirm that your this compound has been stored at low temperatures (ideally below -20°C) in a tightly sealed, dry container.[1] Exposure to moisture and elevated temperatures will accelerate degradation.
-
Spectroscopic Analysis: Before use, acquire a fresh ¹H and ¹⁹F NMR spectrum of your this compound sample. Compare it to a reference spectrum of pure this compound if available. The presence of new signals may indicate degradation.
-
Test for Formaldehyde: Perform a qualitative test for the presence of formaldehyde. A simple method is to use a formaldehyde test strip or a colorimetric assay.
-
pH Measurement: The formation of hydrogen fluoride will make the sample acidic. Carefully measure the pH of a small, diluted aliquot. An acidic pH is a strong indicator of degradation.
Issue 2: Extraneous peaks in NMR spectra.
Question: I'm observing unexpected peaks in the ¹H and ¹⁹F NMR spectra of my this compound sample. What could they be?
Answer:
Unexpected peaks are likely due to the degradation products, formaldehyde and hydrogen fluoride, or impurities from the synthesis.
Potential Impurities and their Spectroscopic Signatures:
| Compound | ¹H NMR Signal | ¹⁹F NMR Signal | Notes |
| This compound | Doublet | Triplet | The splitting pattern is due to H-F coupling. |
| Formaldehyde | Singlet (around 9.7 ppm) | N/A | May exist in various forms in solution (e.g., as paraformaldehyde or in equilibrium with its hydrate), which can broaden the signal or cause it to shift. |
| Hydrogen Fluoride | Broad Singlet | Broad Singlet | The chemical shift is highly dependent on concentration and the solvent used. |
| Water | Broad Singlet | N/A | Chemical shift is solvent-dependent. |
Troubleshooting Steps:
-
Reference Chemical Shifts: Compare the observed chemical shifts of the impurity peaks to literature values for formaldehyde and hydrogen fluoride in the deuterated solvent you are using.
-
DEPT NMR: A DEPT-135 experiment can help confirm the presence of formaldehyde, which will show a positive peak for the CH₂ group of its hydrate.
-
Spiking Experiment: If you have a standard, you can "spike" your NMR sample with a small amount of formaldehyde to see if the suspect peak increases in intensity.
Issue 3: Inconsistent results with in-situ generated this compound.
Question: I am generating this compound in-situ for my reaction, but my results are not reproducible. What could be the issue?
Answer:
In-situ generation of this compound requires precise control over reaction conditions to ensure complete and timely conversion to the desired product before it degrades.
Troubleshooting Steps:
-
Reaction Monitoring: Use a rapid analytical technique like TLC or a quick NMR spectrum to monitor the formation of this compound and its consumption in your reaction.
-
Temperature Control: Ensure that the temperature of your reaction is maintained at the optimal level for both the generation and the subsequent reaction of this compound. Any temperature fluctuations can affect the rate of formation and degradation.
-
Reagent Purity: The purity of the starting materials for the in-situ generation is critical. Impurities can lead to side reactions or inhibit the formation of this compound.
-
Mixing: Ensure efficient mixing to promote the reaction of the freshly generated this compound with your substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound are formaldehyde and hydrogen fluoride.[1] This decomposition is a unimolecular elimination reaction.
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored at cryogenic temperatures (below -20°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[1]
Q3: Can I use standard glassware for handling this compound?
A3: While standard glassware can be used for short durations at low temperatures, prolonged exposure to hydrogen fluoride, a degradation product, can etch glass. For long-term storage or reactions where significant degradation is expected, consider using plastic (e.g., Teflon) or coated glassware.
Q4: How can I quantify the amount of degradation in my this compound sample?
A4: Quantitative NMR (qNMR) can be used to determine the purity of your this compound and quantify the amount of formaldehyde present. This involves adding a known amount of an internal standard to your NMR sample. GC-MS can also be used for quantification, especially for formaldehyde, after derivatization.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes. This compound is expected to be toxic. Due to its instability, it can release formaldehyde, a known carcinogen, and hydrogen fluoride, which is highly corrosive and toxic. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: ¹H and ¹⁹F NMR Spectroscopy for this compound Integrity
Objective: To qualitatively assess the purity of a this compound sample and identify the presence of degradation products.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Cool the deuterated solvent and the NMR tube in a dry ice/acetone bath.
-
In a fume hood, quickly transfer a small amount of the cold this compound sample to the cold NMR tube.
-
Add the cold deuterated solvent to the NMR tube.
-
Cap the NMR tube and quickly transfer it to the NMR spectrometer, which should be pre-cooled if possible.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, look for the characteristic doublet for the CH₂ group of this compound and a triplet for the OH proton. The presence of a singlet around 9.7 ppm may indicate formaldehyde.
-
In the ¹⁹F NMR spectrum, look for the characteristic triplet for the fluorine atom of this compound. A broad singlet may indicate the presence of hydrogen fluoride.
-
Protocol 2: GC-MS Analysis of Formaldehyde (as a derivative)
Objective: To confirm the presence and quantify the amount of formaldehyde in a this compound sample.
Background: Formaldehyde is highly volatile and not easily analyzed by GC-MS directly. Derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) converts it into a more stable and less volatile compound that is amenable to GC-MS analysis.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Organic solvent (e.g., hexane, acetonitrile)
-
GC-MS instrument
Procedure:
-
Derivatization:
-
In a fume hood, add a small, accurately weighed amount of the this compound sample to a vial containing a known concentration of DNPH solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization of any formaldehyde present.
-
-
Extraction:
-
Extract the resulting hydrazone derivative into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject a small volume of the organic extract into the GC-MS.
-
Use a standard GC temperature program and a mass spectrometer in scan mode to identify the DNPH derivative of formaldehyde based on its retention time and mass spectrum.
-
-
Quantification:
-
Create a calibration curve using known concentrations of formaldehyde-DNPH derivative to quantify the amount of formaldehyde in the original sample.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for this compound.
References
Technical Support Center: Fluoromethanol and Hydrogen Fluoride (HF) Formation
Welcome to the Technical Support Center for Fluoromethanol. This resource is designed for researchers, scientists, and drug development professionals working with this compound and fluoromethylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize the formation of hydrogen fluoride (HF), a common and hazardous byproduct of this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable, and what is the primary decomposition product?
A1: this compound (CH₂FOH) is a highly unstable molecule primarily due to stereoelectronic effects. The presence of the electronegative fluorine atom significantly influences the stability of the molecule. It readily decomposes, especially at temperatures above -20°C. The primary decomposition pathway involves the elimination of hydrogen fluoride (HF), a corrosive and toxic gas.
Q2: What are the main factors that accelerate the decomposition of this compound and the formation of HF?
A2: The decomposition of this compound is accelerated by several factors:
-
Temperature: This is the most critical factor. The stability of this compound decreases rapidly as the temperature rises above cryogenic levels.
-
Presence of Water/Protic Solvents: Protic solvents can facilitate proton transfer, which can catalyze the elimination of HF.
-
Presence of Bases or Nucleophiles: Strong bases can deprotonate the hydroxyl group, leading to an unstable intermediate that rapidly eliminates fluoride to form formaldehyde and the corresponding fluoride salt.
-
Extended Storage Time: this compound cannot be stored for long periods, even at low temperatures, without significant decomposition.
Q3: What are the general safety precautions I should take when working with reactions that may generate HF?
A3: Working with reagents that can produce HF requires stringent safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and specialized gloves (e.g., nitrile over neoprene) that are resistant to HF.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Calcium Gluconate: Have a tube of calcium gluconate gel readily accessible in case of skin contact with HF. All personnel should be trained in its proper use.
-
Emergency Plan: Ensure an emergency plan is in place for handling HF exposure.
Troubleshooting Guide: Minimizing HF Formation
This guide addresses common issues encountered during fluoromethylation reactions where this compound is a known or suspected intermediate.
| Issue | Potential Cause | Recommended Solution |
| Low yield of fluoromethylated product and/or evidence of substrate decomposition. | High concentration of HF in the reaction mixture. | 1. Utilize in situ generation of this compound: This is the most effective strategy. By generating this compound in the presence of the substrate, its concentration remains low, and it is consumed as it is formed, minimizing decomposition. 2. Strict Temperature Control: Maintain the reaction temperature as low as possible, ideally below -40°C, to slow the rate of decomposition. 3. Use an HF Scavenger: Add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, di-tert-butylpyridine) to neutralize any HF that is formed without interfering with the desired reaction. |
| Reaction is sluggish or does not proceed to completion. | 1. The nucleophilicity of the substrate is too low. 2. Poor solubility of reagents at cryogenic temperatures. | 1. Solvent Selection: Use a polar aprotic solvent (e.g., THF, DME, acetonitrile) to enhance the nucleophilicity of your substrate. These solvents do not hydrogen bond with the nucleophile, leaving it more reactive.[1][2][3] 2. Co-solvent: If solubility is an issue, consider using a co-solvent system that maintains solubility at low temperatures. |
| Formation of undesired side products. | 1. Reaction of HF with the starting material or product. 2. The reaction temperature is too high, leading to side reactions. | 1. Incorporate an HF Scavenger: As mentioned above, a non-nucleophilic base can prevent HF-mediated side reactions. 2. Optimize Temperature Profile: Experiment with different cryogenic temperature ranges to find the optimal balance between reaction rate and selectivity. |
| Difficulty in isolating and purifying the product. | Contamination of the crude product with fluoride salts. | Aqueous Workup with Calcium Chloride: During the workup, wash the organic layer with a dilute aqueous solution of calcium chloride (CaCl₂). This will precipitate any residual fluoride ions as insoluble calcium fluoride (CaF₂), which can then be removed by filtration. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound for Nucleophilic Fluoromethylation
This protocol describes the generation of this compound in situ from paraformaldehyde and a fluoride source for the subsequent fluoromethylation of a generic nucleophile (Nu-H).
Materials:
-
Paraformaldehyde, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Substrate (Nu-H)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add anhydrous paraformaldehyde (1.2 equivalents) to the flask.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
In a separate, dry flask, dissolve the substrate (Nu-H, 1.0 equivalent) in anhydrous THF.
-
Using a syringe, add the substrate solution to the cold paraformaldehyde slurry.
-
Slowly add the 1M TBAF solution in THF (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, allow the reaction to stir at -78°C for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction at -78°C by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup and purification.
Protocol 2: Monitoring HF in a Reaction Mixture
A simple qualitative test for the presence of HF can be performed by carefully bubbling the headspace of the reaction vessel through a dilute solution of calcium hydroxide (limewater). The formation of a white precipitate (calcium fluoride) indicates the presence of HF. For quantitative analysis, specialized fluoride ion-selective electrodes can be used, or samples can be analyzed by ion chromatography.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for in situ fluoromethylation.
Caption: Strategies to minimize HF formation.
References
Technical Support Center: Improving the Selectivity of Fluoromethanol-Based Reactions
Welcome to the technical support center for fluoromethanol-based reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their fluoromethylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high selectivity in fluoromethylation reactions?
A1: The primary challenges in selective fluoromethylation include:
-
Chemoselectivity: In molecules with multiple nucleophilic sites (e.g., amines, alcohols, thiols), controlling which site is fluoromethylated can be difficult.
-
Regioselectivity: For substrates with multiple similar functional groups, directing the fluoromethyl group to the desired position is a common hurdle.
-
Stereoselectivity: Achieving high diastereoselectivity or enantioselectivity is crucial when creating chiral centers, and this often requires careful selection of catalysts, reagents, and reaction conditions.
-
Over-reaction: The introduction of more than one fluoromethyl group to the substrate can occur, leading to undesired byproducts.
-
Side Reactions: Decomposition of the fluoromethylating agent or reaction with the solvent can lead to impurities and lower yields.
Q2: How do I choose between a nucleophilic and an electrophilic fluoromethylating agent?
A2: The choice depends on your substrate and the desired transformation:
-
Nucleophilic Fluoromethylation: Use a nucleophilic fluoromethyl source (e.g., generated from a precursor like a fluoromethyl sulfone) when your substrate is an electrophile, such as an aldehyde, ketone, or imine. This is a common method for creating fluoromethylated alcohols and amines.
-
Electrophilic Fluoromethylation: Employ an electrophilic agent (e.g., Selectfluor®, NFSI) when your substrate is a nucleophile, like an enolate, an amine, or a thiol. This is often used for the α-fluoromethylation of carbonyl compounds or the direct fluoromethylation of heteroatoms. Reagents that act via electrophilic, nucleophilic, and radical pathways are available.[1]
Q3: What analytical techniques are best for determining the selectivity of my reaction?
A3: A combination of techniques is often necessary for a complete picture of selectivity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation of the desired product and any byproducts. ¹⁹F NMR is particularly powerful for identifying and quantifying different fluorinated species.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral products.[][3] Reverse-phase HPLC is used to assess the purity of the product and quantify the ratio of diastereomers.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products and byproducts, aiding in their identification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluoromethylated Product
| Possible Cause | Suggested Solution |
| Decomposition of the fluoromethylating reagent. | Ensure the reaction is performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Check the stability of your reagent at the reaction temperature. |
| Poor reactivity of the substrate. | Increase the reaction temperature or use a more reactive fluoromethylating agent. For nucleophilic fluoromethylation, consider converting the substrate to a more reactive form (e.g., forming an enolate from a ketone). |
| Sub-optimal solvent or base. | Screen a variety of solvents and bases. The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. The base should be strong enough to deprotonate the substrate but not so strong that it causes side reactions. |
| Inhibition of the catalyst. | Ensure all reagents and solvents are pure and free of catalyst poisons. Consider increasing the catalyst loading. |
Issue 2: Poor Stereoselectivity (Low ee or dr)
| Possible Cause | Suggested Solution |
| Ineffective chiral catalyst or ligand. | Screen a range of chiral catalysts or ligands. The structure of the catalyst can have a profound impact on the stereochemical outcome.[4] |
| Incorrect reaction temperature. | Lowering the reaction temperature often increases stereoselectivity, although it may also decrease the reaction rate. |
| Solvent effects. | The polarity and coordinating ability of the solvent can influence the organization of the transition state. Experiment with different solvents to find the optimal balance. |
| Background (non-catalyzed) reaction. | A competing non-selective background reaction can lower the overall stereoselectivity. Ensure the catalyzed pathway is significantly faster. This can sometimes be achieved by lowering the temperature or catalyst loading. |
| Racemization of the product. | If the product is prone to racemization under the reaction or workup conditions, minimize the reaction time and use a mild workup procedure. |
Issue 3: Formation of Multiple Products (Poor Chemoselectivity)
| Possible Cause | Suggested Solution |
| Multiple reactive sites on the substrate. | Use protecting groups to temporarily block more reactive sites, directing the fluoromethylation to the desired position. |
| Reaction conditions are too harsh. | Use milder reaction conditions (lower temperature, weaker base) to favor the reaction at the most nucleophilic/reactive site. |
| Incorrect choice of fluoromethylating agent. | Some fluoromethylating agents have inherent selectivity for certain functional groups. Consult the literature for reagents known to be selective for the desired transformation. |
Data Presentation: Comparison of Catalysts for Enantioselective Fluorination
The following table summarizes the performance of different catalysts in the enantioselective fluorination of a model β-ketoester.
| Catalyst/Ligand | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ti(TADDOLato) | Selectfluor | MeCN | Room Temp | >80 | up to 90 |
| Pd-catalyst 12b | NFSI | 2-propanol | Not specified | Good | 75-96 |
| DBFOX-Ph/Ni(ClO₄)₂ | Not specified | Not specified | Not specified | High | 93-99 |
| Chiral Bis(oxazoline)-Cu | NFSI | CH₂Cl₂ | Reflux | High | >80 |
Data compiled from various sources for illustrative purposes.[4]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Fluorination of a β-Ketoester
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral catalyst (e.g., a chiral bis(oxazoline)-copper complex, 5 mol%).
-
Reagent Addition: Add the β-ketoester (1.0 equiv) and the appropriate solvent (e.g., dichloromethane). Stir the mixture for 10-15 minutes at room temperature to allow for complex formation.
-
Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, 1.2 equiv) in one portion.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluorinated β-ketoester.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified fluoromethylated product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Set the flow rate to a typical value for the column (e.g., 1.0 mL/min).
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations
Caption: Troubleshooting workflow for improving reaction selectivity.
Caption: Simplified mechanism for catalyst-controlled enantioselective fluorination.
References
Fluoromethanol Production: A Technical Support Center
Welcome to the technical support center for fluoromethanol (CH₂FOH) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and handling of this valuable but notoriously unstable reagent. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with?
This compound is inherently unstable due to its propensity to undergo unimolecular elimination of hydrogen fluoride (HF) to form formaldehyde.[1] This decomposition is rapid at ambient temperatures, necessitating specialized handling and reaction conditions.[1]
Q2: What is the primary decomposition pathway for this compound?
The main thermal decomposition route for this compound is the 1,2-elimination of hydrogen fluoride (HF), yielding formaldehyde (HCHO).[1] This process can be autocatalytic, as the HF product can catalyze further decomposition.[2]
Q3: At what temperature is this compound stable?
This compound is known to decompose at temperatures above -20°C.[1] Therefore, cryogenic conditions are essential for its isolation and storage. For spectroscopic characterization, temperatures as low as -80°C in superacidic media have been used to stabilize the protonated form.[1]
Q4: What are the main synthetic strategies for producing this compound?
The primary methods for synthesizing this compound include:
-
Direct Fluorination: This involves the reaction of methanol with potent fluorinating agents like elemental fluorine (F₂) or hydrogen fluoride (HF).[1] Careful control of reaction conditions is crucial to manage selectivity and yield.[1]
-
Reduction of Precursors: Fluoroformates or formyl fluoride can be reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) at low temperatures.[1]
Q5: What are the key safety precautions when handling this compound?
Due to its instability and the hazardous nature of its decomposition products (formaldehyde and HF), strict safety protocols are necessary. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, face shield), and having emergency procedures in place for spills and exposure.[3] All reactions should be conducted under anhydrous conditions, as hydride-reducing agents react violently with water.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Decomposition due to high temperature | Maintain cryogenic temperatures (below -20°C) throughout the synthesis, work-up, and storage.[1] Use a cryostat or a suitable cooling bath. |
| Presence of water | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Inefficient fluorinating or reducing agent | Verify the activity of your fluorinating or reducing agent. Use freshly opened or properly stored reagents. |
| Sub-optimal reaction time | Monitor the reaction progress using low-temperature NMR (¹⁹F and ¹H) or IR spectroscopy to determine the optimal reaction time.[1] |
| Loss during work-up | Minimize the duration of the work-up and keep all solutions cold. Consider in situ use of the this compound solution to avoid isolation losses.[1] |
Problem 2: Product Decomposes Upon Isolation
Possible Causes & Solutions
| Cause | Recommended Action |
| Warming during isolation | Pre-cool all collection vessels and filtration apparatus. Work quickly and efficiently to minimize exposure to ambient temperatures. |
| Presence of catalytic impurities | Ensure all glassware is scrupulously clean. Traces of acid or base can catalyze decomposition. |
| Concentration of the product | Avoid concentrating the this compound solution to dryness. It is often more stable in a dilute solution. |
Problem 3: Inconsistent Results When Scaling Up
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient heat transfer | As reaction volume increases, heat transfer becomes less efficient.[4][5] Ensure adequate cooling and stirring to maintain a uniform low temperature throughout the reactor. |
| Mass transfer limitations | In larger vessels, mixing may not be as efficient, leading to localized "hot spots" or areas of high concentration that can accelerate decomposition.[4][5] Use appropriate agitation and consider the geometry of the reactor. |
| Reagent addition rate | The rate of addition of reagents can significantly impact the reaction exotherm.[1] For larger scale reactions, add reagents slowly and monitor the internal temperature closely. |
| Variability in raw material quality | Ensure the quality and purity of starting materials and solvents are consistent across different batches.[4][5] |
Experimental Protocols
General Protocol for In Situ Generation of this compound via Reduction
This protocol is a generalized procedure and should be adapted based on specific literature procedures for the chosen precursor.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon.
-
Precursor Solution: Prepare a solution of the fluoroformate or formyl fluoride precursor in an anhydrous ether-based solvent (e.g., THF/Et₂O mixture) in the reaction flask.[6]
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Reducing Agent Preparation: Prepare a solution of the reducing agent (e.g., LiAlH₄) in an anhydrous solvent in the dropping funnel.
-
Controlled Addition: Add the reducing agent solution dropwise to the cooled precursor solution, ensuring the internal temperature does not rise significantly.[1]
-
Reaction Monitoring: Monitor the reaction by withdrawing aliquots (while maintaining cold conditions) for analysis by low-temperature ¹⁹F NMR.
-
In Situ Use: Once the reaction is complete, the resulting cold solution of this compound can be used directly for subsequent reactions.
Visualizing Workflows and Concepts
References
- 1. This compound | 420-03-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kaibangchem.com [kaibangchem.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluoromethanol and Other Fluoromethylating Agents for Researchers
For researchers, scientists, and drug development professionals, the introduction of a fluoromethyl group (–CH2F) into a molecule is a critical strategy for modulating its biological properties. This guide provides an objective comparison of fluoromethanol with other key fluoromethylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
The monofluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.[1][2][3] While numerous reagents have been developed to introduce this group, their efficacy, substrate scope, and operational handling vary considerably. This guide focuses on a comparison between the historically significant but unstable this compound and more contemporary, stable alternatives such as fluoroiodomethane, fluoromethyl tosylate, and S-(fluoromethyl)thiophenium salts.
Overview of Fluoromethylating Agents
Fluoromethylating agents can be broadly categorized based on their mode of action: electrophilic, nucleophilic, and radical.[1][2][3]
-
This compound (FCH2OH) is a thermally unstable reagent that is typically generated in situ.[4] It acts as an electrophilic source of the fluoromethyl group.
-
Fluoroiodomethane (ICH2F) is a commercially available and versatile electrophilic fluoromethylating agent.[5][6] Its liquid state and convenient handling make it a practical choice for a wide range of nucleophiles.[5][6]
-
Fluoromethyl Tosylate (FCH2OTs) is a potent electrophilic fluoromethylating agent, often used in applications requiring high reactivity, such as PET radiolabeling.[7][8][9]
-
S-(Fluoromethyl)thiophenium Salts are another class of electrophilic reagents, analogous to the more widely studied di- and trifluoromethylating sulfonium salts.
Performance Comparison
The choice of a fluoromethylating agent depends on the nature of the substrate (O-, N-, S-, or C-nucleophile), the desired reaction conditions, and scalability. The following tables summarize the performance of different agents based on available data.
O-Fluoromethylation of Phenols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluoroiodomethane | Phenol | Cs2CO3 | MeCN | 80 | 6 | 98 | [5] |
| Fluoroiodomethane | 4-Nitrophenol | Cs2CO3 | MeCN | 80 | 1 | 99 | [5] |
| Fluoroiodomethane | 4-Methoxyphenol | Cs2CO3 | MeCN | 80 | 6 | 99 | [5] |
N-Fluoromethylation of Amines and Heterocycles
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluoroiodomethane | Indole | Cs2CO3 | MeCN | 80 | 1 | 99 | [5] |
| Fluoroiodomethane | Aniline | Cs2CO3 | MeCN | 80 | 12 | 87 | [5] |
| Fluoroiodomethane | Carbazole | Cs2CO3 | MeCN | 80 | 1 | 99 | [5] |
S-Fluoromethylation of Thiols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluoroiodomethane | Thiophenol | Cs2CO3 | MeCN | 80 | 0.5 | 99 | [5] |
| Fluoroiodomethane | 4-Chlorothiophenol | Cs2CO3 | MeCN | 80 | 0.5 | 99 | [5] |
| Fluoroiodomethane | 2-Naphthalenethiol | Cs2CO3 | MeCN | 80 | 0.5 | 99 | [5] |
Note: Direct comparative data for this compound, fluoromethyl tosylate, and S-(fluoromethyl)thiophenium salts under identical conditions for these specific substrate classes is limited in the reviewed literature. The data presented for fluoroiodomethane is from a single comprehensive study.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for fluoromethylation using fluoroiodomethane and a general procedure for the synthesis of fluoromethyl tosylate.
Protocol 1: General Procedure for O-Fluoromethylation of Phenols using Fluoroiodomethane
This protocol is adapted from a study on the direct and chemoselective electrophilic monofluoromethylation of heteroatoms.[5]
Materials:
-
Phenol derivative (1.0 equiv)
-
Fluoroiodomethane (1.2 equiv)
-
Cesium Carbonate (Cs2CO3) (1.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenol derivative in acetonitrile, add cesium carbonate.
-
Add fluoroiodomethane to the suspension.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of [18F]Fluoromethyl Tosylate
This procedure is based on methods developed for radiolabeling applications and highlights the synthesis of this reactive agent.[7][8][9]
Materials:
-
Bis(tosyloxy)methane
-
[18F]Fluoride
-
Tetrabutylammonium bicarbonate
-
Acetonitrile/tert-butanol solvent mixture
Procedure:
-
Azeotropically dry the [18F]fluoride with acetonitrile.
-
Add a solution of tetrabutylammonium bicarbonate in acetonitrile/tert-butanol.
-
Add the bis(tosyloxy)methane precursor.
-
Heat the reaction mixture at 85 °C for 10 minutes.[9]
-
Cool the reaction mixture and purify the [18F]fluoromethyl tosylate, typically by HPLC.
Visualizing Reaction Pathways and Workflows
Diagrams can clarify complex relationships and procedures. The following visualizations, created using Graphviz, illustrate the classification of fluoromethylating agents and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. download.uni-mainz.de [download.uni-mainz.de]
A Comparative Guide to Fluoromethanol and Paraformaldehyde as Formaldehyde Sources in Specific Reactions
For researchers, scientists, and drug development professionals, the choice of a formaldehyde source is critical for the success of specific chemical reactions. This guide provides an objective comparison of the efficacy of fluoromethanol versus the widely used paraformaldehyde, supported by available data and experimental protocols.
While both compounds serve as precursors to formaldehyde, their distinct chemical and physical properties dictate their suitability for different applications. Paraformaldehyde, a solid polymer of formaldehyde, is a well-established and versatile reagent. In contrast, this compound, a thermally unstable liquid, represents a more novel, albeit less documented, source of in situ formaldehyde.
At a Glance: Key Differences
| Property | This compound (CH₂FOH) | Paraformaldehyde ((CH₂O)n) |
| Physical State | Colorless liquid | White, crystalline solid |
| Stability | Thermally unstable; decomposes into formaldehyde and hydrogen fluoride. Must be generated and used in situ. | Stable solid at room temperature. Depolymerizes to formaldehyde upon heating or under acidic/basic conditions. |
| Solubility | Data not widely available; likely soluble in organic solvents. | Insoluble in cold water and most organic solvents; soluble in hot water and alcohols with depolymerization. |
| Byproducts | Hydrogen Fluoride (HF) | Water |
| Handling | Requires specialized techniques for in situ generation and immediate use due to instability. | Easy to handle, weigh, and store as a solid. |
| Primary Use | Potential for in situ generation of anhydrous formaldehyde. | Common formaldehyde source in a wide range of reactions, including hydroxymethylation and resin synthesis. |
Efficacy in Hydroxymethylation Reactions
Hydroxymethylation, the addition of a hydroxymethyl group (-CH₂OH) to a nucleophile, is a fundamental transformation in organic synthesis. Both this compound and paraformaldehyde can act as formaldehyde equivalents in this reaction.
Paraformaldehyde is extensively used for the hydroxymethylation of various nucleophiles, including enolates, phenols, and amines. Its efficacy is well-documented, with numerous protocols available. The solid nature of paraformaldehyde allows for its use as a slurry, which can be advantageous in certain applications, such as in continuous flow reactors.
This compound , due to its inherent instability, is not commercially available and must be generated immediately before use. Its decomposition yields formaldehyde and hydrogen fluoride. The in situ generation of anhydrous formaldehyde from this compound could theoretically be advantageous in reactions sensitive to water, which is a byproduct of paraformaldehyde depolymerization. However, the co-production of hydrogen fluoride, a corrosive and reactive acid, can complicate reaction outcomes by promoting side reactions or degrading sensitive substrates. To date, there is a significant lack of published experimental data demonstrating the efficacy of this compound as a hydroxymethylating agent in direct comparison to paraformaldehyde.
Experimental Protocols
Hydroxymethylation of a Ketone using Paraformaldehyde
This protocol describes a typical procedure for the α-hydroxymethylation of a ketone using paraformaldehyde.
Materials:
-
Ketone (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Base (e.g., Potassium Carbonate, 1.2 equiv)
-
Solvent (e.g., Methanol)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a stirred suspension of the ketone and paraformaldehyde in methanol, add the base at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hypothetical Protocol for in situ Generation and Use of this compound for Hydroxymethylation
Disclaimer: The following is a theoretical protocol based on the known properties of this compound and has not been experimentally validated from available literature. Extreme caution should be exercised.
Materials:
-
A suitable precursor for this compound (e.g., a fluorinated methyl ether)
-
Reagents for in situ generation (specific to the chosen precursor)
-
Ketone (1.0 equiv)
-
Non-nucleophilic base (to neutralize liberated HF, e.g., a hindered amine)
-
Anhydrous organic solvent
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the ketone and the non-nucleophilic base in the anhydrous solvent in a reaction vessel cooled to a low temperature (e.g., -78 °C).
-
In a separate apparatus, generate this compound in situ from its precursor.
-
Slowly introduce the freshly generated this compound solution to the cooled ketone solution.
-
Allow the reaction to stir at a low temperature, monitoring its progress by low-temperature TLC or other suitable methods.
-
Upon completion, quench the reaction at low temperature with a suitable reagent.
-
Work up the reaction mixture as appropriate for the specific substrate and products.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for hydroxymethylation and a conceptual workflow for comparing the two reagents.
Caption: General pathway for hydroxymethylation using different formaldehyde sources.
Caption: Conceptual workflow for comparing this compound and paraformaldehyde.
Conclusion
Paraformaldehyde remains the reagent of choice for most hydroxymethylation and other formaldehyde-dependent reactions due to its stability, ease of handling, and extensive documentation. Its primary drawback is the release of water upon depolymerization, which can be detrimental in moisture-sensitive reactions.
This compound presents a theoretical advantage as an in situ source of anhydrous formaldehyde. However, its extreme instability and the co-production of hydrogen fluoride pose significant practical challenges. The lack of available experimental data on its use in synthesis makes it a largely unexplored and currently impractical alternative to paraformaldehyde for general laboratory applications. Further research is required to establish reliable protocols for the generation and reaction of this compound and to evaluate its efficacy in a comparative manner with established formaldehyde sources. Researchers considering this compound should be prepared for significant synthetic challenges and the need for specialized handling techniques.
A Comparative Analysis of the Reactivity of Fluoromethanol and Chloromethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of fluoromethanol (CH₂FOH) and chloromethanol (CH₂ClOH). Understanding the nuanced differences in the reactivity of these two α-haloalcohols is crucial for their application in organic synthesis and drug development, where precise control over reaction pathways is paramount. This document summarizes theoretical and qualitative comparisons of their behavior in common organic reactions, supported by general experimental protocols for kinetic analysis.
Executive Summary
This compound and chloromethanol, while structurally similar, exhibit distinct reactivity profiles primarily governed by the differing electronegativity and leaving group ability of fluorine and chlorine. Generally, chloromethanol is expected to be more reactive in nucleophilic substitution reactions due to the better leaving group ability of the chloride ion compared to the fluoride ion. Conversely, the high polarity of the C-F bond in this compound can influence its stability and favor elimination pathways under certain conditions. This guide delves into these differences through a qualitative analysis of their reactivity in nucleophilic substitution and elimination reactions, and provides a framework for their experimental investigation.
Comparative Reactivity Analysis
The reactivity of this compound and chloromethanol is predominantly influenced by two key factors: the nature of the carbon-halogen bond and the stability of the resulting halide ion.
Nucleophilic Substitution Reactions (Sₙ2)
Nucleophilic substitution reactions, particularly Sₙ2 reactions, are fundamental to the synthetic utility of haloalkanes. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the halogen as a leaving group.
Key Factors:
-
Leaving Group Ability: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. Better leaving groups are weaker bases. Comparing the acidity of the conjugate acids (HF vs. HCl), HCl is a much stronger acid (pKa ≈ -7) than HF (pKa ≈ 3.2). This indicates that the chloride ion (Cl⁻) is a much weaker base and therefore a significantly better leaving group than the fluoride ion (F⁻).
-
Carbon-Halogen Bond Strength: The C-F bond (bond energy ≈ 485 kJ/mol) is substantially stronger than the C-Cl bond (bond energy ≈ 339 kJ/mol). A stronger bond requires more energy to break, thus slowing down the reaction rate.
Qualitative Reactivity Comparison:
Based on these factors, chloromethanol is expected to be significantly more reactive than this compound in Sₙ2 reactions . The weaker C-Cl bond and the superior leaving group ability of the chloride ion will lead to a lower activation energy for the substitution reaction.
Elimination Reactions (E2)
Elimination reactions, particularly E2 reactions, compete with nucleophilic substitution. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.
Key Factors:
-
Acidity of α-Proton: The high electronegativity of fluorine in this compound can increase the acidity of the α-protons through an inductive effect, making them more susceptible to abstraction by a strong base.
-
Leaving Group Ability: As with Sₙ2 reactions, a better leaving group facilitates the E2 reaction.
Qualitative Reactivity Comparison:
While the better leaving group ability of chloride favors the E2 reaction for chloromethanol, the potentially increased acidity of the α-protons in this compound could enhance its propensity for elimination in the presence of a strong, sterically hindered base. However, for primary substrates like this compound and chloromethanol, Sₙ2 reactions are generally favored over E2 reactions, especially with unhindered nucleophiles/bases.
Thermal Stability and Decomposition
Theoretical studies indicate that a primary thermal decomposition pathway for α-fluoroalcohols is the unimolecular 1,2-elimination of hydrogen fluoride (HF) to form formaldehyde. While the calculated energy barrier for this process in isolated this compound is high, it is suggested that the reaction can be catalyzed by the presence of other molecules, including HF itself, through the formation of cyclic transition states. Chloromethanol is also known to be unstable, readily decomposing to formaldehyde and hydrogen chloride (HCl). Due to the weaker C-Cl bond, it is anticipated that chloromethanol would have lower thermal stability compared to this compound in the absence of catalytic effects.
Quantitative Data Summary
Direct experimental kinetic data comparing the reactivity of this compound and chloromethanol is scarce in the literature due to their high reactivity and instability. The following table provides a qualitative summary based on established chemical principles.
| Feature | This compound (CH₂FOH) | Chloromethanol (CH₂ClOH) |
| C-X Bond Strength | Stronger | Weaker |
| Leaving Group Ability of X⁻ | Poor | Good |
| Relative Rate of Sₙ2 Reaction | Slower | Faster |
| Relative Rate of E2 Reaction | Slower (generally) | Faster (generally) |
| Thermal Stability | More stable (kinetically) | Less stable (kinetically) |
Experimental Protocols
Due to the high reactivity of this compound and chloromethanol, studying their reaction kinetics requires specialized techniques capable of monitoring fast reactions. A general protocol using a stopped-flow spectrophotometer is outlined below. This method can be adapted to study both nucleophilic substitution and elimination reactions by selecting appropriate nucleophiles/bases and monitoring changes in absorbance.
General Protocol for Kinetic Analysis using Stopped-Flow UV-Vis Spectroscopy
Objective: To determine the rate constant for the reaction of this compound or chloromethanol with a given nucleophile.
Materials:
-
Stopped-flow UV-Vis spectrophotometer
-
Syringes for the stopped-flow instrument
-
Solution of this compound or chloromethanol of known concentration in a suitable solvent (e.g., acetonitrile, water)
-
Solution of the nucleophile (e.g., sodium hydroxide, sodium thiophenoxide) of known concentration in the same solvent
-
The chosen solvent must not react with the substrates or reagents under the experimental conditions.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound or chloromethanol and the nucleophile at concentrations appropriate for the expected reaction rate. The final concentrations after mixing in the stopped-flow instrument should be considered.
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature.
-
Select a wavelength for monitoring the reaction. This could be a wavelength where a reactant is consumed or a product is formed. A preliminary spectral scan of reactants and expected products is necessary to determine the optimal wavelength.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow instrument with the this compound or chloromethanol solution and the other syringe with the nucleophile solution.
-
Rapidly mix the two solutions by triggering the instrument.
-
Record the change in absorbance over time. The data acquisition rate should be fast enough to capture the entire reaction profile.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics if the concentration of one reactant (e.g., the nucleophile) is in large excess compared to the other (this compound or chloromethanol).
-
Fit the absorbance versus time data to a single exponential decay or rise function to obtain the pseudo-first-order rate constant (k').
-
Repeat the experiment with varying concentrations of the excess reactant.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of k' versus the concentration of the excess reactant.
-
Safety Precautions:
-
This compound and chloromethanol are expected to be toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Visualization of Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the concerted mechanisms for the Sₙ2 and E2 reactions, which are the most probable pathways for primary haloalcohols like this compound and chloromethanol.
A Comparative Guide to the Stereoselectivity of Fluoromethanol-Derived Reagents in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The introduction of fluorine-containing moieties, particularly the monofluoromethyl (CH2F) group, into organic molecules can significantly enhance their pharmacological properties. This guide provides an objective comparison of the stereoselectivity of key fluoromethanol-derived reagents in asymmetric synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
The strategic incorporation of the monofluoromethyl group as a bioisostere for hydroxyl or thiol groups has become an increasingly important strategy in drug discovery. This has driven the development of various reagents capable of delivering the CH2F unit with high stereocontrol. This guide focuses on the performance of two prominent this compound-derived reagents: Fluoromethyl Phenyl Sulfone and Fluoroiodomethane , in the context of stereoselective additions to chiral imines, a common strategy for the synthesis of chiral amines.
Comparison of Stereoselectivity: Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines
A key transformation for the synthesis of chiral α-monofluoromethylamines is the nucleophilic addition of a monofluoromethyl anion equivalent to a chiral imine. The use of N-(tert-butanesulfinyl)imines as chiral auxiliaries provides a robust method for achieving high diastereoselectivity.
Fluoromethyl Phenyl Sulfone
Fluoromethyl phenyl sulfone has proven to be a highly effective reagent for the stereoselective monofluoromethylation of N-(tert-butanesulfinyl)imines. The reaction proceeds via the in situ generation of the (phenylsulfonyl)fluoromethyl anion, which then adds to the imine.
Experimental Data:
The following table summarizes the results of the nucleophilic monofluoromethylation of various (R)-N-(tert-butanesulfinyl)imines with fluoromethyl phenyl sulfone. The reaction demonstrates consistently high facial selectivity, leading to the desired products in excellent diastereomeric ratios.[1]
| Entry | Substrate (Imine) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(Benzylidene)-2-methylpropane-2-sulfinamide | α-(Fluoromethyl)benzylamine derivative | 95 | 99:1 |
| 2 | N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | α-(Fluoromethyl)-4-methoxybenzylamine derivative | 96 | 99:1 |
| 3 | N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide | α-(Fluoromethyl)-4-chlorobenzylamine derivative | 94 | 99:1 |
| 4 | N-(Naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | α-(Fluoromethyl)naphthalen-2-ylmethanamine derivative | 92 | 98:2 |
| 5 | N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide | 1-Cyclohexyl-2-fluoroethan-1-amine derivative | 90 | 99:1 |
Data extracted from a study on the stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines.[1]
Alternative Reagents:
Experimental Protocols
General Procedure for the Stereoselective Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone[1]
Materials:
-
(R)-N-(tert-Butanesulfinyl)imine (1.0 equiv)
-
Fluoromethyl phenyl sulfone (1.2 equiv)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Sodium mercury amalgam (Na-Hg)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of fluoromethyl phenyl sulfone in anhydrous THF at -78 °C is added LHMDS solution dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of the (R)-N-(tert-butanesulfinyl)imine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is of high purity and can be used in the next step without further purification.
-
To a solution of the crude adduct in anhydrous methanol is added Na-Hg amalgam. The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to afford the corresponding α-monofluoromethylamine hydrochloride salt.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the asymmetric synthesis of α-monofluoromethylamines using fluoromethyl phenyl sulfone and a chiral N-(tert-butanesulfinyl)imine auxiliary.
Reaction Mechanism and Stereochemical Rationale
The high stereoselectivity observed in the addition of the (phenylsulfonyl)fluoromethyl anion to N-(tert-butanesulfinyl)imines is attributed to a non-chelation-controlled transition state. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face.
Conclusion
Fluoromethyl phenyl sulfone stands out as a highly effective and stereoselective reagent for the synthesis of chiral α-monofluoromethylamines from N-(tert-butanesulfinyl)imines. The methodology provides excellent diastereoselectivity across a range of substrates and the experimental protocol is robust and reproducible. While other this compound-derived reagents like fluoroiodomethane are viable precursors for the monofluoromethyl group, a lack of direct comparative studies under identical conditions makes a definitive performance comparison challenging. Further research in this area would be invaluable to the scientific community. The provided data and protocols offer a solid foundation for researchers aiming to incorporate the valuable monofluoromethyl motif into their target molecules with a high degree of stereochemical control.
References
Benchmarking Fluoromethanol: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates can be a transformative approach to overcoming metabolic instability and enhancing therapeutic profiles. This guide provides a comparative analysis of fluoromethanol against its isosteres—methanol, chloromethanol, and bromomethanol—offering insights into its potential advantages in drug discovery.
While direct comparative experimental data for this compound alongside its hydroxyl and halo-analogs remains limited in publicly available research, this guide synthesizes known physicochemical properties and established principles of medicinal chemistry to benchmark its performance. The following sections detail the expected impact of this compound on key drug-like properties, supported by detailed experimental protocols for assessing these parameters.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom in place of a hydrogen or other halogens in a methyl group imparts unique electronic properties that can significantly influence a molecule's behavior. A summary of key physicochemical properties for methanol and its halogenated counterparts is presented below. It is important to note that some of these values are predicted due to the inherent instability of certain halomethanols.
| Property | Methanol (CH₃OH) | This compound (CH₂FOH) | Chloromethanol (CH₂ClOH) | Bromomethanol (CH₂BrOH) |
| Molecular Weight ( g/mol ) | 32.04 | 50.03 | 66.49 | 110.94 |
| Boiling Point (°C) | 64.7 | 51 (predicted) | N/A | N/A |
| pKa | ~15.5 | 11.52 (predicted) | N/A | N/A |
| Calculated LogP | -0.77 | -0.45 (predicted) | 0.2 (predicted) | N/A |
| Dipole Moment (Debye) | 1.7 | ~2.0 (estimated) | ~1.8 (estimated) | ~1.7 (estimated) |
| C-X Bond Length (Å) | C-O: 1.43 | C-F: 1.38 | C-Cl: 1.78 | C-Br: 1.94 |
| C-X Bond Strength (kcal/mol) | C-O: 92 | C-F: 108-116 | C-Cl: 81 | C-Br: 68 |
Impact on Drug Discovery Parameters
The unique properties of the C-F bond suggest that incorporating this compound into a drug candidate can offer several advantages over its isosteres.
Metabolic Stability
The high bond strength of the carbon-fluorine bond compared to carbon-hydrogen, carbon-chlorine, and carbon-bromine bonds is a key factor in enhancing metabolic stability. Cytochrome P450 enzymes, which are primary drivers of drug metabolism, often target C-H bonds for oxidation. The replacement of a hydrogen atom with fluorine can block this metabolic pathway, leading to a longer half-life and improved bioavailability of the drug. While direct comparative data for a fluoromethyl versus a hydroxymethyl group is scarce, the general principle of increased metabolic stability upon fluorination is well-established in medicinal chemistry.
Membrane Permeability
The effect of fluorination on membrane permeability is nuanced. The high electronegativity of fluorine can increase the polarity of the molecule, which might be expected to decrease passive diffusion across lipid membranes. However, fluorine can also participate in favorable interactions with the membrane, and its small size minimizes steric hindrance. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess this property. It is anticipated that the introduction of a fluoromethyl group would modulate permeability, and the precise effect would be highly dependent on the overall molecular context.
Protein-Ligand Interactions
The electronegative nature of fluorine allows it to form unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein targets. These interactions can significantly enhance binding affinity and selectivity. The substitution of a hydroxyl group with a fluoromethyl group can alter the electronic landscape of the ligand, potentially leading to more favorable interactions within the binding pocket.
Experimental Protocols
To facilitate the direct comparison of this compound-containing compounds with their analogs, detailed protocols for key in vitro assays are provided below.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound and positive controls (e.g., a rapidly metabolized compound and a stable compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and controls.
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the wells to start the incubation (time point 0).
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Metabolic Stability Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
Test compound and control compounds (high and low permeability)
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare solutions of the test and control compounds in PBS.
-
Add the compound solutions to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
PAMPA Workflow
Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
Materials:
-
Test compound
-
Plasma (human, rat, or other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in plasma.
-
Add the plasma-compound solution to one chamber of the dialysis device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction of unbound drug (fu).
Protein Binding Assay Workflow
Conclusion
The strategic incorporation of a fluoromethyl group, as a bioisostere for a hydroxymethyl or other halomethyl groups, presents a compelling strategy in drug discovery. Based on fundamental physicochemical principles, this compound is expected to enhance metabolic stability and modulate protein-ligand interactions favorably. While direct comparative experimental data is needed to fully elucidate its performance profile, the provided experimental protocols offer a clear path for researchers to generate this critical data. As more studies embrace the use of this unique functional group, a clearer understanding of its advantages and potential applications will undoubtedly emerge, further enriching the medicinal chemist's toolkit.
A Comparative Guide to Analytical Methods for Fluoromethanol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of fluoromethanol (CH₂FOH) are critical in various research and development settings, particularly in the synthesis of fluorinated compounds and as a potential metabolite in drug development. Due to its high volatility and lack of a strong chromophore, selecting an appropriate analytical method can be challenging. This guide provides a comparative overview of potential analytical techniques for this compound detection, with a focus on cross-validation considerations. As there is limited direct literature on the analysis of this compound, this guide adapts established methods for similar small, volatile, and polar molecules like methanol.
Comparison of Potential Analytical Methods
The selection of an analytical method for this compound will depend on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes potential methods and their key characteristics.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by ionization in a hydrogen flame.[1][2] | Separation of volatile compounds with detection and identification based on mass-to-charge ratio. | Separation based on polarity after chemical derivatization to add a chromophore or fluorophore for UV or fluorescence detection.[3][4][5][6][7] |
| Sample Preparation | Direct injection of liquid or gas samples; headspace sampling for solid or complex matrices. | Direct injection or headspace sampling; may require extraction from complex matrices. | Chemical derivatization is mandatory. This involves reacting this compound with a labeling agent.[3][4][5][6][7] |
| Selectivity | Moderate; based on retention time. Co-elution with other compounds can be an issue. | High; provides structural information for definitive identification. | High; dependent on the specificity of the derivatization reaction and chromatographic separation. |
| Sensitivity (LOD/LOQ) | Good; typically in the low ppm range. | Excellent; can reach ppb or even ppt levels, especially with selected ion monitoring (SIM). | Potentially very high (ppb to ppt), particularly with fluorescent derivatizing agents.[7] |
| Quantitative Accuracy | High, with good linearity over a wide range. | High, with good linearity. Isotope-labeled internal standards can improve accuracy. | High, but can be affected by the efficiency and reproducibility of the derivatization step. |
| Instrumentation Cost | Low to moderate. | High. | Moderate to high, depending on the detector. |
| Analysis Time | Fast; typically a few minutes per sample.[1] | Fast; similar to GC-FID. | Slower, due to the additional derivatization step. |
| Key Advantage | Robust, reliable, and cost-effective for routine quantification. | High confidence in identification.[8] | Adaptable for labs without GC; can achieve very high sensitivity. |
| Key Disadvantage | Does not provide structural confirmation. | Higher cost and complexity. | The derivatization step can be complex and time-consuming. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for the proposed methods.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is suitable for quantifying volatile organic compounds.
-
Sample Preparation :
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol-free acetonitrile or water).
-
For liquid samples, dilute to fall within the calibration range.
-
For solid or complex matrices, use static headspace sampling. Equilibrate the sample in a sealed vial at a controlled temperature before injecting the vapor phase.
-
-
Chromatographic Conditions :
-
Column : A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is recommended for separating small polar molecules.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[1]
-
Injector : Split/splitless injector, with a split ratio adjusted based on the expected concentration.[2] Injector temperature should be high enough to ensure rapid vaporization (e.g., 200-250°C).
-
Oven Program : Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 200°C) to ensure separation from other volatile components.
-
-
Detector Conditions :
-
Detector : Flame Ionization Detector (FID).
-
Temperature : 250-300°C.
-
Gas Flows : Hydrogen and air flows optimized for the specific instrument.
-
Gas Chromatography - Mass Spectrometry (GC-MS)
This method provides both quantification and structural confirmation.
-
Sample Preparation : Same as for GC-FID.
-
Chromatographic Conditions : Same as for GC-FID.
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Mode : Full scan for initial identification of fragmentation patterns. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of this compound.
-
Transfer Line Temperature : 250-280°C.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
This method is an alternative when GC is not available or when higher sensitivity is required.
-
Derivatization :
-
Select a derivatizing agent that reacts with the hydroxyl group of this compound to form a UV-active or fluorescent product. Examples of derivatizing agents for alcohols include 3,5-dinitrobenzoyl chloride or a fluorescent tag.[3][4][5][6][7]
-
Optimize the reaction conditions (e.g., pH, temperature, reaction time, and catalyst) for complete and reproducible derivatization.
-
After the reaction, a sample cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove excess reagent.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used for separating the derivatized product.
-
Mobile Phase : A gradient of acetonitrile and water or methanol and water is common. The specific gradient will depend on the hydrophobicity of the derivative.
-
Flow Rate : 0.5-1.5 mL/min.
-
Column Temperature : Maintained at a constant temperature (e.g., 25-40°C).
-
-
Detection :
-
Detector : UV-Vis or Fluorescence detector.
-
Wavelengths : Excitation and emission wavelengths for fluorescence detection, or a specific UV wavelength for UV detection, should be optimized based on the spectral properties of the derivatized this compound.
-
Cross-Validation of Analytical Methods
Cross-validation ensures that different analytical methods provide comparable and reliable results. The following workflow outlines the key steps in the validation process, as guided by ICH Q2(R2) principles.
Caption: Workflow for analytical method validation and cross-comparison.
Key Validation Parameters Explained:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, this is demonstrated by the unique mass spectrum. For other methods, it involves analyzing blank and spiked samples.
-
Linearity and Range : The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards.
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies in the sample matrix.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (same conditions, short interval) and intermediate precision (within-lab variations).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Trace determination of methanol in water-ethanol solution by derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Evaluating the economic viability of fluoromethanol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Fluoromethanol (CH₂FOH), as the simplest fluorinated alcohol, represents a potentially valuable building block for the synthesis of more complex fluorinated pharmaceuticals. However, its inherent instability and the challenges associated with its synthesis have limited its widespread application. This guide provides a comparative analysis of the principal synthesis routes to this compound, evaluating their economic viability based on available experimental data.
Direct Fluorination of Methanol
Direct fluorination of methanol involves the substitution of a hydrogen atom with fluorine in a single step. This approach is conceptually straightforward but fraught with practical and economic challenges.
Methodology
The most common reagents for direct fluorination are elemental fluorine (F₂) and hydrogen fluoride (HF). The reaction is typically carried out in the gas or liquid phase, often requiring specialized equipment due to the high reactivity and corrosivity of the reagents.
Experimental Protocol: Direct Fluorination with Elemental Fluorine (Illustrative)
A stream of 1-10% F₂ in an inert gas (e.g., N₂) is bubbled through anhydrous methanol at low temperatures (-78°C to 0°C). The reaction is highly exothermic and requires careful temperature control to minimize over-fluorination and decomposition. The product mixture is then passed through a series of traps to remove unreacted HF and other byproducts. Purification is typically achieved by cryogenic distillation.
Economic Viability
The direct fluorination route is generally considered economically challenging for large-scale production due to several factors:
-
High Reagent Cost and Hazards: Elemental fluorine is expensive and extremely hazardous to handle, necessitating specialized infrastructure and stringent safety protocols, which significantly increase capital and operational expenditures. While HF is more affordable, its high corrosivity also requires specialized equipment.
-
Low Selectivity and Yield: The high reactivity of fluorinating agents often leads to a mixture of products, including difluoromethane and trifluoromethane, reducing the yield of the desired monofluorinated product. The inherent instability of this compound further contributes to low isolated yields.
-
Purification Costs: The separation of this compound from the reaction mixture and byproducts is a complex and energy-intensive process, adding to the overall cost.
Indirect Synthesis via Halogen Exchange
An alternative approach involves a two-step process: the formation of a methyl ether with a good leaving group, followed by nucleophilic substitution with a fluoride source. A common intermediate is chloromethyl methyl ether (CH₃OCH₂Cl).
Methodology
Step 1: Synthesis of Chloromethyl Methyl Ether
Chloromethyl methyl ether can be synthesized from methanol, formaldehyde, and hydrogen chloride.
Experimental Protocol: Synthesis of Chloromethyl Methyl Ether
Anhydrous hydrogen chloride gas is passed through a cooled mixture of methanol and formaldehyde. The reaction mixture separates into two layers. The upper layer, containing chloromethyl methyl ether, is separated, dried, and purified by distillation.
Step 2: Fluorination of Chloromethyl Methyl Ether
The chloromethyl methyl ether is then reacted with a source of fluoride ions, such as silver(I) fluoride (AgF) or potassium fluoride (KF), to yield this compound.
Economic Viability
This indirect route offers several potential economic advantages over direct fluorination:
-
Milder Reaction Conditions: The fluorination step can be carried out under milder conditions, reducing the need for specialized high-pressure or high-temperature equipment.
-
Improved Selectivity: The use of a pre-functionalized substrate allows for more selective introduction of the fluorine atom, potentially leading to higher yields of this compound.
-
Safer Reagents: While the intermediates can be hazardous, the fluorinating agents used are generally less reactive and easier to handle than elemental fluorine.
However, the multi-step nature of this route introduces other cost factors, including the cost of the intermediate synthesis and the price of the fluorinating agent (AgF is significantly more expensive than KF).
Emerging Synthesis Routes: Enzymatic and Organocatalytic Methods
Recent advances in biotechnology and catalysis are opening new avenues for fluorination reactions, offering the potential for highly selective and environmentally benign synthesis routes.
Enzymatic Synthesis
The use of fluorinase enzymes, which naturally catalyze the formation of a C-F bond, is a promising area of research. These enzymes operate under mild, aqueous conditions and exhibit high selectivity.
Organocatalytic Synthesis
Organocatalysis offers another approach to achieve selective fluorination under mild conditions, avoiding the use of toxic heavy metals.
Economic Viability
The economic viability of these emerging routes for this compound synthesis is still under investigation. Key factors that will determine their industrial applicability include:
-
Enzyme/Catalyst Cost and Stability: The cost of producing and purifying the enzyme or catalyst, as well as its stability and reusability, are critical economic parameters.
-
Reaction Rates and Yields: While highly selective, enzymatic and organocatalytic reactions may have lower reaction rates compared to traditional chemical methods, potentially impacting reactor throughput.
-
Substrate Scope: The range of substrates that can be efficiently fluorinated by these methods is a key consideration for their broader applicability.
While still in the early stages of development for this compound production, these methods hold significant promise for future cost-effective and sustainable synthesis.
Comparative Data Summary
| Synthesis Route | Key Starting Materials & Reagents | Typical Yield | Key Economic Drivers |
| Direct Fluorination | Methanol, Elemental Fluorine (F₂) or Hydrogen Fluoride (HF) | Low to Moderate | - High cost and hazards of F₂- Need for specialized equipment- Low selectivity leading to byproduct formation- High purification costs |
| Indirect Synthesis | Methanol, Formaldehyde, HCl, Silver(I) Fluoride (AgF) or Potassium Fluoride (KF) | Moderate to High | - Multi-step process adds complexity- Cost of fluorinating agent (AgF >> KF)- Potential for higher selectivity and yield- Milder reaction conditions |
| Enzymatic Synthesis | Methanol precursor, Fluoride source, Fluorinase enzyme | Potentially High | - Cost of enzyme production and purification- Enzyme stability and reusability- Reaction kinetics and throughput- Green and sustainable process |
| Organocatalytic Synthesis | Methanol precursor, Fluorinating agent, Organocatalyst | Potentially High | - Cost and availability of the organocatalyst- Catalyst loading and turnover number- Milder and more selective reactions- Avoidance of toxic metals |
Visualizing the Synthesis Workflows
Caption: Comparative workflows for this compound synthesis routes.
Conclusion
The economic viability of this compound synthesis is a complex interplay of reagent costs, reaction efficiency, capital investment, and safety considerations.
-
Direct fluorination , while being the most atom-economical on paper, suffers from significant practical and economic drawbacks, making it less favorable for industrial-scale production.
-
Indirect synthesis via intermediates like chloromethyl methyl ether offers a more controlled and potentially higher-yielding approach, though the overall process economy is heavily dependent on the cost of the fluorinating agent.
-
Enzymatic and organocatalytic methods represent the future of this compound synthesis, promising highly selective and sustainable processes. However, significant research and development are required to overcome the current limitations in catalyst cost, stability, and reaction rates to make them economically competitive.
For researchers and drug development professionals, the choice of synthesis route will depend on the required scale, purity, and the acceptable cost of goods for the final application. As the demand for novel fluorinated pharmaceuticals grows, continued innovation in synthetic methodologies will be crucial to unlocking the full potential of building blocks like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
